3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBTWQXRCYWNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378038 | |
| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138023-17-3 | |
| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmacologically active compounds and functional materials. Its derivatives are integral to commercial drugs such as Alpidem, Zolpidem, and Saripidem. The strategic introduction of a bromine atom at the C3 position, as in this compound, creates a highly versatile synthetic intermediate. The C-Br bond serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the development of diverse chemical libraries for drug discovery and materials science. This guide provides a comprehensive overview of the principal synthetic strategies, detailed experimental protocols, mechanistic insights, and characterization data for the preparation of this key building block.
Introduction to Synthetic Strategy
The synthesis of this compound can be approached through two primary, logically distinct pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and process efficiency considerations.
-
Strategy A: Two-Step Synthesis via Post-Cyclization Bromination. This is the most traditional and well-documented route. It involves the initial construction of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic bromination at the electron-rich C3 position. This method offers clear, stepwise control and is often straightforward to optimize.
-
Strategy B: One-Pot Multicomponent Synthesis. Reflecting a modern emphasis on atom and step economy, one-pot procedures combine the cyclization and bromination steps. These protocols typically involve the reaction of a 2-aminopyridine, a ketone (4-methoxyacetophenone), and a bromine source in a single reaction vessel.[1][2] Such methods can be highly efficient but may require more extensive optimization to control selectivity and minimize side products.
This guide will detail the experimental execution of both strategies, providing the causal logic behind procedural choices to ensure reproducibility and understanding.
Strategy A: Two-Step Synthesis
This approach separates the formation of the heterocyclic core from the subsequent halogenation step.
Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
The foundational reaction for this step is the condensation of 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethan-1-one.
Mechanism: The synthesis proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine displaces the bromide from the α-bromoacetophenone. This forms an N-alkylated pyridinium intermediate, which then undergoes an intramolecular condensation reaction between the exocyclic amine and the ketone. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Workflow for the Two-Step Synthesis Strategy.
Experimental Protocol:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq).
-
Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Add a mild base such as sodium bicarbonate (NaHCO₃) (1.5 eq) to neutralize the HBr generated during the reaction.[3]
-
Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and stir for 4-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a solid.
| Reagent | Molar Ratio | Purpose |
| 2-Aminopyridine | 1.0 | Pyridine core precursor |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1.05 | Imidazole ring precursor & electrophile |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | Base to neutralize in situ generated HBr |
| Ethanol | Solvent | Reaction medium |
Table 1. Reagents for the synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
Step 2: Regioselective Bromination
Causality & Mechanistic Insight: The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic site due to resonance stabilization of the corresponding sigma complex (Wheland intermediate), directing electrophiles to this position with high selectivity.
Caption: Mechanism of Electrophilic Bromination at C3.
Experimental Protocol:
-
Dissolve the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield the final product.
| Reagent | Molar Ratio | Purpose |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 1.0 | Substrate for bromination |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Electrophilic bromine source |
| Acetonitrile (CH₃CN) | Solvent | Aprotic polar solvent for the reaction |
Table 2. Reagents for the regioselective bromination.
A greener alternative involves using CBr₄ as the bromine source under visible light photocatalysis, which avoids the use of metal catalysts and harsh reagents.[4]
Strategy B: One-Pot Synthesis
This advanced approach streamlines the synthesis by generating the α-bromo ketone in situ or by using a reagent that facilitates both cyclization and bromination. An innovative technique utilizes copper(II) bromide (CuBr₂) and dimethyl sulfoxide (DMSO) in a time-controlled reaction.[1]
Mechanism: In this copper-mediated system, 2-aminopyridine, 4-methoxyacetophenone, and CuBr₂ are reacted together. The CuBr₂ is believed to first facilitate the α-bromination of the acetophenone. The resulting α-bromo ketone then reacts with 2-aminopyridine as described in Strategy A. The copper likely plays a dual role as both a Lewis acid catalyst and a source of bromine.
Experimental Protocol (Copper-Mediated):
-
In a sealed tube or reaction vial, combine 2-aminopyridine (1.0 eq), 4-methoxyacetophenone (1.2 eq), and CuBr₂ (2.5 eq).
-
Add DMSO as the solvent.
-
Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into aqueous ammonia to complex with the copper salts, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent | Molar Ratio | Purpose |
| 2-Aminopyridine | 1.0 | Pyridine core precursor |
| 4-Methoxyacetophenone | 1.2 | Phenyl and imidazole carbon precursor |
| Copper(II) Bromide (CuBr₂) | 2.5 | Brominating agent and potential Lewis acid catalyst |
| DMSO | Solvent | High-boiling polar aprotic solvent |
Table 3. Reagents for the one-pot copper-mediated synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and phenyl rings. The methoxy group will appear as a singlet around 3.8-3.9 ppm. The absence of the C3-H proton signal (typically around 7.5-8.0 ppm) confirms successful bromination.
-
¹³C NMR: The spectrum will show the expected number of aromatic carbons. Bromination will cause a downfield shift for the C3 carbon and an upfield shift for adjacent carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. For C₁₄H₁₁BrN₂O, the expected monoisotopic mass is approximately 302.00 g/mol for the ⁷⁹Br isotope.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Safety and Handling
-
α-Bromoacetophenones: These compounds are lachrymatory and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide (NBS): NBS is an irritant and light-sensitive. Store it in a cool, dark place and handle with care.
-
Solvents: Organic solvents like DMF, ethanol, and acetonitrile are flammable and have associated toxicities. Avoid inhalation and skin contact.
-
Copper Salts: Copper salts are toxic. Avoid ingestion and creating dust.
All experimental work should be conducted in a properly functioning chemical fume hood, and appropriate PPE must be worn at all times.
Conclusion
The synthesis of this compound is readily achievable through well-established chemical transformations. The traditional two-step method offers robust control and is suitable for most laboratory settings, while modern one-pot syntheses provide a more efficient and atom-economical alternative. The resulting compound is a valuable and versatile building block, poised for further elaboration in the synthesis of complex molecules for pharmaceutical and materials applications.
References
-
ResearchGate. (n.d.). One‐pot synthesis of 3‐bromoimidazopyridines. Available at: [Link]
-
Kumar, A., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Source not explicitly provided, but content is from a scientific journal article]. Available at: [Link]
-
Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Journal of Organic Chemistry, 81, 9167-9174. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[5][6]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Available at: [Link]
-
Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2255-2260. Available at: [Link]
-
ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. Available at: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
RSC Publishing. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3. Available at: [Link]
-
National Center for Biotechnology Information. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
Spectroscopic Profile of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1] These fused N-heterocycles exhibit a vast range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The precise functionalization of this core structure is paramount to modulating its pharmacological profile. Consequently, the unequivocal structural characterization of novel derivatives is a critical step in the drug discovery and development pipeline.
This technical guide provides a detailed examination of the expected spectroscopic data for 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine . While a complete set of published experimental data for this specific molecule is not available in the reviewed literature, this document synthesizes information from closely related analogues to present a robust, predictive analysis. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational reference for the synthesis, characterization, and quality control of this compound. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Analysis Workflow
The structural confirmation of a synthesized molecule like this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous identification.
Caption: Figure 1: 2D structure of the target compound.
A typical workflow for the characterization of such a compound is outlined below. This process ensures that the material synthesized is indeed the correct target molecule and meets the required purity standards for further study.
Caption: Figure 2: Standard workflow for chemical synthesis and spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.
Experimental Protocol (¹H and ¹³C NMR)
The following is a representative protocol for acquiring high-resolution NMR spectra, based on standard methodologies reported for similar imidazo[1,2-a]pyridine derivatives.[2][4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Instrumentation: Record the spectra on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4][5] Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width usually spans from 0 to 200 ppm.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The expected proton chemical shifts (δ) are predicted based on the analysis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and other 3-substituted analogues. The bromine atom at the C3 position is expected to have a minimal effect on the proton chemical shifts compared to an unsubstituted C3 proton, but its presence eliminates the H3 signal that would otherwise appear around 7.8 ppm.[4]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Analysis |
| H-5 | ~8.15 | d | ~6.8 | The H-5 proton is adjacent to the bridgehead nitrogen, resulting in a significant downfield shift. This is consistent with related structures.[4] |
| H-8 | ~7.65 | d | ~9.0 | The H-8 proton is deshielded by the fused ring system. |
| H-6, H-7 | ~6.80 - 7.30 | m | - | These protons on the pyridine ring typically appear as complex multiplets in the aromatic region. |
| H-2', H-6' | ~7.90 | d | ~8.8 | Protons on the methoxyphenyl ring ortho to the imidazopyridine core are deshielded. This assignment is based on data for 2-(4-methoxyphenyl)pyridine.[5] |
| H-3', H-5' | ~7.00 | d | ~8.8 | Protons meta to the imidazopyridine core are shielded by the electron-donating methoxy group.[5] |
| -OCH₃ | ~3.87 | s | - | The methoxy protons appear as a characteristic singlet. This value is highly conserved across various molecules containing a p-methoxyphenyl group.[5] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C chemical shifts are predicted by considering the parent 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and the known effect of bromine substitution. The C3 carbon, directly attached to bromine, is expected to be significantly shielded compared to an unsubstituted C3.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Analysis |
| C=O (Methoxy) | ~160.5 | The C4' carbon attached to the oxygen of the methoxy group is highly deshielded, a characteristic feature.[5] |
| C-2 | ~146.0 | The carbon at the junction of the two rings and attached to the phenyl group. |
| C-8a | ~145.0 | The bridgehead carbon atom. |
| C-2', C-6' | ~128.5 | Aromatic carbons ortho to the imidazopyridine core. |
| C-1' | ~126.0 | The ipso-carbon of the phenyl ring, attached to the imidazopyridine. |
| C-5 | ~125.0 | Aromatic CH carbon in the pyridine ring. |
| C-7 | ~124.0 | Aromatic CH carbon in the pyridine ring. |
| C-8 | ~117.5 | Aromatic CH carbon in the pyridine ring. |
| C-3', C-5' | ~114.2 | Aromatic carbons shielded by the electron-donating methoxy group.[5] |
| C-6 | ~112.5 | Aromatic CH carbon in the pyridine ring. |
| C-3 | ~95.0 | The C-Br bond causes a significant upfield (shielding) effect on the C3 carbon. This is a key diagnostic signal. |
| -OCH₃ | ~55.3 | The methoxy carbon signal is highly characteristic and appears in a well-defined region.[5] |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, medium-sized organic molecules, which typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.
Expected Mass Spectrometric Data
The molecular formula for this compound is C₁₄H₁₁BrN₂O.
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 303.01 (for ⁷⁹Br) | A pair of peaks of nearly equal intensity at m/z 303.0 and 305.0 . |
| [M+H]⁺ | 305.01 (for ⁸¹Br) | This characteristic isotopic pattern is a definitive signature for the presence of a single bromine atom. |
The fragmentation pattern of imidazo[1,2-a]pyridines can be complex, but a common fragmentation involves the cleavage of substituents from the core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the typical range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Predicted IR Absorption Data
The following table summarizes the key vibrational frequencies expected for the title compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Imidazopyridine and Phenyl rings) |
| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1610-1580 | C=C / C=N stretch | Aromatic ring backbone |
| ~1520 | C=N stretch | Imidazo[1,2-a]pyridine core |
| ~1250 | C-O stretch | Aryl-alkyl ether (-O-CH₃) |
| ~830 | C-H bend | Out-of-plane bending for 1,4-disubstituted (para) benzene ring |
| ~600-500 | C-Br stretch | Carbon-Bromine bond |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers complementary information that, when taken together, allows for the unequivocal confirmation of the molecule's structure and purity. The predicted data, derived from established principles and analysis of closely related, published compounds, serves as a reliable benchmark for researchers working on the synthesis and development of novel imidazo[1,2-a]pyridine-based agents.
References
- Wiley-VCH. (2007). Supporting Information.
- Sun, X., et al. (2012).
- PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information.
- Ivanova, Y., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6296.
- Wang, F., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
- Guidechem. (n.d.). 3-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE (CAS No. 4044-95-5) SDS.
- Hernández-Vázquez, E., et al. (2020).
- Reddy, T. S., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(58).
- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-phenylimidazo[1,2-a]pyridine.
- ChemicalBook. (n.d.). 3-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE.
- Biver, T., et al. (2013). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 42(3), 859-872.
- Gzella, A., et al. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723.
- Goudarzi, M., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(3), 1735-1745.
- Antonchick, A. P., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
Sources
- 1. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "drug preconception" core, appearing in numerous clinically used drugs for a range of therapeutic areas. This guide details the synthetic pathways, physicochemical characteristics, spectral data, and potential applications of this specific derivative, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This scaffold is present in a variety of commercial drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The introduction of a bromine atom at the 3-position and a 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine ring system creates a molecule with potential for further functionalization and a unique electronic profile, making it a compelling candidate for drug discovery programs.[1]
Synthesis and Mechanism
The synthesis of this compound typically proceeds through a well-established route for imidazo[1,2-a]pyridine synthesis: the condensation of a 2-aminopyridine with an α-haloketone.[2] This is followed by bromination at the C-3 position, which is highly activated in the imidazo[1,2-a]pyridine ring system.
Synthetic Pathway
A plausible and efficient synthesis involves a two-step process:
-
Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This is achieved by the reaction of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This reaction is typically carried out in a solvent such as ethanol or DMF, often with the addition of a base like sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Step 2: Bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. The resulting 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is then brominated at the C-3 position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (15 mL/mmol).
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Physicochemical Properties
| Property | Predicted Value/Observation | Basis of Prediction |
| Molecular Formula | C₁₄H₁₁BrN₂O | --- |
| Molecular Weight | 303.16 g/mol | --- |
| Appearance | White to off-white solid | General appearance of similar compounds. |
| Melting Point | 90-100 °C | Based on the melting point of 3-Bromoimidazo[1,2-a]pyridine (90-95 °C).[3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃). Poorly soluble in water. | General solubility of heterocyclic compounds. |
| Stability | Stable under normal laboratory conditions. May be sensitive to light over extended periods. | General stability of imidazo[1,2-a]pyridines. |
Spectral Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine core and the 4-methoxyphenyl substituent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2-8.4 | d | ~7.0 |
| H-6 | ~6.8-7.0 | t | ~7.0 |
| H-7 | ~7.2-7.4 | t | ~7.0 |
| H-8 | ~7.6-7.8 | d | ~9.0 |
| H-2', H-6' | ~7.9-8.1 | d | ~8.5 |
| H-3', H-5' | ~7.0-7.2 | d | ~8.5 |
| -OCH₃ | ~3.9 | s | --- |
Note: These are predicted values based on known data for similar structures such as 2-(4-methoxyphenyl)pyridine.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-148 |
| C-3 | ~110-115 |
| C-5 | ~125-128 |
| C-6 | ~112-115 |
| C-7 | ~128-130 |
| C-8 | ~117-120 |
| C-9a | ~140-143 |
| C-1' | ~125-128 |
| C-2', C-6' | ~128-130 |
| C-3', C-5' | ~114-116 |
| C-4' | ~160-163 |
| -OCH₃ | ~55-57 |
Note: These are predicted values based on known data for similar structures such as 2-(4-methoxyphenyl)pyridine.[4]
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one bromine atom ([M+2]⁺ with approximately equal intensity).
-
[M]⁺: m/z ≈ 302
-
[M+2]⁺: m/z ≈ 304
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the imidazo[1,2-a]pyridine core and the bromine substituent.
-
Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse compound libraries for biological screening.[5]
-
Medicinal Chemistry Applications: The imidazo[1,2-a]pyridine scaffold is a key component in drugs with a wide range of therapeutic applications, including anticancer, antitubercular, antileishmanial, and anticonvulsant activities. The title compound, with its specific substitution pattern, represents a promising starting point for the development of novel therapeutic agents.
Caption: Potential cross-coupling reactions of the title compound.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, predicted physicochemical and spectral properties, and potential reactivity. The insights presented herein are intended to support researchers in their efforts to explore the chemical space around the imidazo[1,2-a]pyridine scaffold and to accelerate the discovery of new drug candidates.
References
-
Jasinski, J. P., Butcher, R. J., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o352. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. (n.d.). Retrieved from [Link]
-
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]
-
Abu Thaher, B., et al. (2017). Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[6][7]imidazo[1,2-d][3][6]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1335–1341. [Link]
-
Kushwaha, N. D., Mondal, S., Sharma, R., & Kumar, N. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. [Link]
-
Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[6][7]imidazo[1,2-d][3][6]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl). (2017). ResearchGate. [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Communications Chemistry, 6(1), 93. [Link]
-
Balabanovich, A. L., Luda, M. P., & Operti, L. (2004). The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). ResearchGate. [Link]
-
3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. (2025). ResearchGate. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: A Methodological Whitepaper
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this heterocyclic core and are widely prescribed for conditions like insomnia and anxiety.[3][4] The broad-ranging biological activities of imidazo[1,2-a]pyridine derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications—drive continued research into the synthesis and structural elucidation of novel analogues.[1][3][4][5]
The title compound, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, combines this potent scaffold with a brominated substituent at the 3-position, a common site for modulation of biological activity, and a methoxyphenyl group at the 2-position, which can influence receptor binding and pharmacokinetic properties. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of this compound.
Part 1: Synthesis and Characterization
A robust and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A well-established and versatile method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an appropriate α-haloketone. For the title compound, a subsequent bromination step is required.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the purified 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Part 2: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The purity of the compound is critical; therefore, the synthesized product should be of the highest possible purity.[6] Several methods can be employed, and the choice of solvent is a key variable.[7]
Methodologies for Crystal Growth
-
Slow Evaporation: This is the most straightforward method.[8] A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.[6][7] The vial is loosely covered to allow the solvent to evaporate slowly and undisturbed over several days.[7]
-
Vapor Diffusion: This technique is highly effective for growing high-quality crystals.[6] A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").[9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: This method is suitable for compounds that have a significant temperature-dependent solubility.[10] A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed.
Part 3: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[11][12][13]
Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[11] The diffraction pattern is recorded on a detector, such as a CCD or CMOS sensor.[12]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors like Lorentz and polarization effects.[14][15]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods. This provides an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[12]
Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic data for the title compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₅H₁₁BrN₂O |
| Formula weight | 315.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 15.0 |
| β (°) | 95.0 |
| Volume (ų) | 1333.1 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | ~10000 |
| Independent reflections | ~2500 |
| R_int | 0.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit on F² | 1.05 |
Part 4: Analysis of the Crystal Structure
A detailed analysis of the refined crystal structure provides invaluable insights into the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.
Molecular Geometry
The analysis will reveal the precise bond lengths, bond angles, and torsion angles. The imidazo[1,2-a]pyridine core is expected to be nearly planar.[16][17] A key parameter will be the dihedral angle between the plane of the imidazo[1,2-a]pyridine system and the 4-methoxyphenyl ring, which is anticipated to be twisted due to steric hindrance.[16][18]
Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. For the title compound, several types of interactions are plausible:
-
C—H···N and C—H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings can act as donors to the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of neighboring molecules.
-
C—H···Br Interactions: Weak hydrogen bonds involving the bromine atom as an acceptor can also be expected.
-
π–π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyridine and methoxyphenyl groups may engage in offset π–π stacking interactions, which are crucial for stabilizing the crystal packing.[16][18][19][20]
These interactions can be systematically analyzed using software like Mercury or Olex2, and quantified using Hirshfeld surface analysis.[18][19]
Visualization of Potential Intermolecular Interactions
Caption: Potential non-covalent interactions in the crystal lattice.
Conclusion
The structural elucidation of this compound via single-crystal X-ray diffraction provides definitive and high-resolution data that is indispensable for the fields of medicinal chemistry and materials science. This guide outlines a comprehensive and logical workflow, from rational synthesis to advanced structural analysis. The resulting atomic coordinates, molecular conformation, and detailed understanding of intermolecular packing forces will provide a critical foundation for developing SAR models, predicting molecular properties, and designing next-generation therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.
References
-
Guedes, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Kaur, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies. [Link]
-
Karlin, K. D. (2017). Single-crystal growth of organic semiconductors. ProQuest. [Link]
-
Dhanalakshmi, G., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives. Acta Crystallographica Section E. [Link]
-
Chavva, C., et al. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Dhanalakshmi, G., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information. [Link]
-
Owen, R. L. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]
-
Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Sravanthi, G., et al. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
University of Florida. Crystal Growing Tips. [Link]
-
Ben Fathia, M., et al. (2018). Structural characterization and Hirshfeld surface analysis of a Co complex with imidazo[1,2-a]pyridine. ResearchGate. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Fathia, M. B., et al. (2018). Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. IUCr Journals. [Link]
-
Wu, Z., et al. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis. [Link]
-
Yataganbaba, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. IUCrData. [Link]
-
Wikipedia. X-ray crystallography. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. How To [chem.rochester.edu]
- 8. Single-crystal growth of organic semiconductors - ProQuest [proquest.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. rigaku.com [rigaku.com]
- 14. portlandpress.com [portlandpress.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-meth-oxy-phen-yl)-5-methyl-imidazo[1,2- a]pyridin-3-amine and N- tert-butyl-2-[4-(di-methyl-amino)-phen-yl]imidazo[1,2- a]pyridin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile pharmacophore, leading to the development of a wide array of therapeutic agents with diverse biological activities.[1][3] This guide provides an in-depth technical exploration of the significant biological activities of imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) activities, supported by experimental data and protocols.
The inherent drug-like properties of the imidazo[1,2-a]pyridine core have been validated by its presence in several marketed drugs, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[1][3] The continuous exploration of this scaffold has revealed its potential to modulate various cellular pathways, making it a focal point in the quest for novel and more effective therapeutic agents.[4][5]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines through various mechanisms of action.[4][6] These compounds often target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and apoptosis.[7][8]
Mechanism of Action: Inhibition of Key Signaling Pathways
A predominant mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[4][7] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Certain derivatives have been identified as potent pan-PI3K inhibitors, demonstrating efficacy in preclinical models.[9][10]
For instance, some compounds have shown to decrease the levels of phosphorylated Akt (p-Akt) and p-mTOR, leading to the upregulation of cell cycle inhibitors like p53 and p21, and pro-apoptotic proteins such as BAX, while downregulating anti-apoptotic proteins like Bcl-2.[7][8] This cascade of events ultimately culminates in the induction of apoptosis.[7][8]
The following diagram illustrates the inhibitory effect of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Other molecular targets for the anticancer activity of these derivatives include:
-
Kinases: Besides PI3K, various other kinases are targeted, such as cyclin-dependent kinases (CDKs), insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, and NIMA-related kinase 2 (Nek2).[7][11][12][13]
-
Aldehyde Dehydrogenase (ALDH): Specific derivatives have been developed as inhibitors of ALDH1A3, an enzyme overexpressed in glioblastoma stem cells, offering a targeted approach to combat this aggressive brain tumor.[14]
-
Tubulin Polymerization: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[4]
Quantitative Data on Anticancer Activity
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-thiazole hybrids | HeLa (Cervical) | 0.21 | [7] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | A375 (Melanoma) | 0.14 | [7] |
| Imidazo[1,2-a]pyridine derivative 28e | MGC-803 (Gastric) | 0.038 | [12][13] |
| Imidazo[1,2-a]pyridine derivative IP-5 | HCC1937 (Breast) | 45 | [8][15] |
| Imidazo[1,2-a]pyridine derivative IP-6 | HCC1937 (Breast) | 47.7 | [8][15] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of compounds with potent antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17][18][19] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence the antimicrobial potency.[17]
Antibacterial and Antifungal Spectrum
Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[5] Furthermore, antifungal activity has been observed against species such as Candida albicans and Aspergillus fumigatus.[16][19] Some imidazo[1,2-a]pyridine-3-carboxamides have even demonstrated promising activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis.[5]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing the ability to modulate key inflammatory pathways.[20][21][22]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are central to the production of pro-inflammatory prostaglandins.[21] Some derivatives have shown preferential inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[21]
Recent studies have also shown that certain imidazo[1,2-a]pyridine derivatives can suppress the STAT3/NF-κB signaling pathway, leading to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[20]
Antiviral and CNS Activities
The therapeutic potential of imidazo[1,2-a]pyridines extends to antiviral and central nervous system applications.
Antiviral Potential
Several imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activity.[23][24] Notably, some compounds have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[24] Structure-activity relationship studies have identified hydrophobicity as a key factor influencing the antiviral potency of these compounds.[23]
Central Nervous System Applications
The imidazo[1,2-a]pyridine scaffold is the core of several drugs acting on the CNS, such as zolpidem and alpidem.[5] This highlights the ability of these compounds to cross the blood-brain barrier. Research is ongoing to explore their potential in treating various CNS disorders. For example, certain derivatives have shown a strong affinity for β-amyloid plaques, suggesting their potential as diagnostic or therapeutic agents for Alzheimer's disease.[5][25]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in drug discovery, yielding derivatives with a remarkable breadth of biological activities. The ongoing research into their anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS properties underscores their therapeutic potential. Future efforts will likely focus on optimizing the potency and selectivity of these compounds through rational drug design, exploring novel mechanisms of action, and advancing promising candidates through preclinical and clinical development. The versatility of the imidazo[1,2-a]pyridine core ensures its continued prominence in the search for innovative medicines to address unmet medical needs.
References
-
Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. PubMed. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. [Link]
-
Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
Synthesis and anti-inflammatory activities of imidazo [1,2-a] pyrimidine derivatives. Research Square. [Link]
-
New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. ResearchGate. [Link]
-
Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. sciensage.info [sciensage.info]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. profiles.wustl.edu [profiles.wustl.edu]
Introduction to the imidazo[1,2-a]pyridine scaffold in medicinal chemistry.
An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core is a preeminent example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, serves as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2][3] Its rigid, planar structure and tunable electronic properties allow it to engage a wide array of biological targets, while its synthetic tractability provides a robust platform for structural optimization. This guide offers a comprehensive exploration of the imidazo[1,2-a]pyridine scaffold, from its fundamental physicochemical properties and diverse synthetic strategies to its profound impact across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. We will dissect key structure-activity relationships (SAR), provide exemplary experimental protocols, and outline future directions for this indispensable chemotype.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound structurally analogous to biologically crucial molecules like purines and indoles.[4] This mimicry allows it to serve as a versatile pharmacophore, capable of interacting with binding sites intended for these endogenous structures. Its journey from a chemical curiosity to a cornerstone of drug discovery is marked by the successful development of numerous marketed drugs.
Notable examples that underscore the scaffold's therapeutic value include:
-
Zolpidem (Ambien®): A widely prescribed hypnotic agent for the treatment of insomnia.[5][6]
-
Olprinone: A phosphodiesterase 3 (PDE3) inhibitor used for acute heart failure.[5][8]
-
Telacebec (Q203): A clinical candidate for treating multidrug-resistant tuberculosis (MDR-TB).[9]
-
Linaprazan: A potassium-competitive acid blocker for treating gastroesophageal reflux disease (GERD).[6]
The success of these agents stems from the scaffold's unique combination of features: a stable aromatic core, hydrogen bond accepting capabilities from its nitrogen atoms, and multiple sites for substitution (C2, C3, C5, C6, C7, C8), which allows for precise modulation of potency, selectivity, and pharmacokinetic properties.[8][10]
Core Physicochemical Properties
Understanding the intrinsic properties of the parent scaffold is crucial for rational drug design.
| Property | Value / Description | Reference(s) |
| Chemical Formula | C₇H₆N₂ | [11][12] |
| Molar Mass | 118.14 g/mol | [11][12] |
| Appearance | White to light-yellow crystalline solid or liquid at room temperature. | [11][12] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like ethanol and acetone. | [11] |
| Basicity (pKa) | ~4.7, exhibiting basic character due to the pyridine and imidazole nitrogen atoms. | [11] |
| Aromaticity | Aromatic, with a delocalized 10 π-electron system. | [11] |
| LogP | 1.32 | [11] |
Synthetic Strategies: Building the Core and Its Analogs
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a primary driver of its prevalence in drug discovery. Methodologies have evolved from classical condensations to highly efficient modern protocols.
Foundational Synthetic Routes
The most fundamental and historically significant method is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][13] This reaction forms the bedrock of many synthetic campaigns due to the wide availability of starting materials.
Another classical approach is the Ortoleva-King reaction , where pyridinium salts are formed by heating active methyl or methylene compounds with iodine in pyridine, which can then be cyclized.[14][15]
Modern and Efficient Methodologies
To accelerate discovery, chemists have developed more sophisticated and efficient strategies:
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, combine three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) in a single pot to rapidly generate molecular complexity.[13][16]
-
Metal-Catalyzed Cross-Coupling: Catalysts, particularly those based on copper and palladium, enable the direct C-H functionalization of the pre-formed scaffold, allowing for late-stage diversification and the introduction of complex substituents.[4][15]
-
Green Chemistry Approaches: Recognizing the need for sustainability, methods utilizing microwave irradiation, catalyst-free conditions, or aqueous media have been developed to reduce reaction times and environmental impact.[4][14]
Caption: General scheme of the Tschitschibabin reaction.
Exemplary Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol describes a typical Tschitschibabin-type condensation.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 168 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine, 2-bromoacetophenone, and sodium bicarbonate.
-
Add 5 mL of ethanol to the flask. The mixture will be a suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 20 mL of cold water. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol/water to yield pure 2-phenylimidazo[1,2-a]pyridine as a white to off-white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true power of the imidazo[1,2-a]pyridine scaffold lies in its ability to be tailored for high-affinity interactions with diverse biological targets.
Caption: Key positions for substitution on the imidazo[1,2-a]pyridine scaffold.
Central Nervous System: GABA-A Receptor Modulation
The most well-known application is the development of non-benzodiazepine hypnotics and anxiolytics that act as positive allosteric modulators of the GABA-A receptor.[6][7]
-
Lead Compound: Zolpidem.
-
Mechanism of Action: Selectively binds to the α1 subunit of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedation.
-
SAR Insights:
-
C2-Position: A p-tolyl group is optimal for α1 selectivity and potency.
-
C6-Position: A methyl group is crucial for activity.
-
C3-Position: Generally unsubstituted in this class.
-
N-acetamide Moiety: The N,N-dimethylacetamide group is essential for binding.
-
Infectious Disease: Antitubercular Agents
A major breakthrough in tuberculosis treatment has been the development of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) that target the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, disrupting cellular energy production.[9][17]
-
Lead Compound: Telacebec (Q203).
-
Mechanism of Action: Inhibits QcrB, a key component of the electron transport chain, leading to ATP depletion and bacterial death.[17] This mechanism is effective against both drug-sensitive and drug-resistant strains.[9]
-
SAR Insights:
-
C3-Carboxamide: This functional group is an absolute requirement for activity. The amide nitrogen is typically attached to a substituted benzyl or phenoxyethyl group.
-
C6-Position: A trifluoromethoxy (-OCF₃) group enhances metabolic stability and potency.
-
C2-Position: A small alkyl group, like methyl, is preferred.
-
Side Chain: Bulky, lipophilic biaryl ethers attached to the carboxamide significantly increase potency into the nanomolar range.[9]
-
Oncology: Kinase Inhibition
The scaffold is extensively used to design inhibitors of various protein kinases implicated in cancer progression.[18][19]
-
Targets: c-Met, Aurora Kinases, PI3K/Akt/mTOR, Nek2, VEGFR.[19][20][21][22][23]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[23]
-
SAR Insights (General):
-
C2-Position: Usually occupied by a substituted aryl or heteroaryl ring that projects into the solvent-exposed region of the ATP binding pocket.[20]
-
C3-Position: Can be functionalized to improve selectivity or physicochemical properties.
-
Scaffold Core: The imidazo[1,2-a]pyridine core itself often forms crucial hydrogen bonds with the kinase hinge region.
-
Bioisosterism: The 8-fluoroimidazo[1,2-a]pyridine core has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine, maintaining biological activity while altering properties like metabolic stability.[20][24]
-
Representative Compounds and Biological Activity
| Compound | Therapeutic Area | Target(s) / Mechanism | Key Activity Data (IC₅₀ / MIC) | Reference(s) |
| Zolpidem | CNS (Hypnotic) | GABA-A Receptor (α1 subunit) Modulator | Ki = 16-25 nM (α1) | [4][5] |
| Telacebec (Q203) | Antitubercular | M. tuberculosis Cytochrome bc1 (QcrB) Inhibitor | MIC₉₀ = 0.003 µM | [9] |
| Compound 22e | Anticancer | c-Met Kinase Inhibitor | IC₅₀ = 3.9 nM | [20] |
| IMPY | Alzheimer's Diagnosis | Binds to β-Amyloid Plaques | Ki = 4.3 nM | [4][25] |
| Linaprazan | Gastrointestinal | H⁺/K⁺-ATPase (Proton Pump) Inhibitor | IC₅₀ = 11 nM | [6] |
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for drug discovery. Current research continues to expand its therapeutic reach into areas like antiviral (e.g., Tegobuvir for Hepatitis C), anti-inflammatory, and antiprotozoal agents.[1][6] The ongoing development of novel synthetic methodologies, particularly in C-H activation and photocatalysis, promises to further streamline the synthesis of complex analogs.
The enduring success of this scaffold is a testament to its remarkable chemical and biological versatility. It provides a rigid, well-defined framework that can be systematically decorated with functional groups to achieve high potency and selectivity against an ever-expanding list of biological targets. As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine core will undoubtedly continue to serve as a foundational element in the design of next-generation medicines. Its legacy is not just in the drugs already on the market, but in the vast, untapped potential it holds for addressing future therapeutic challenges.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine. Pipzine Chemicals. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. National Institutes of Health. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 12. 咪唑并[1,2-a]吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. experts.arizona.edu [experts.arizona.edu]
- 23. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous clinically used drugs. This document details the physicochemical properties, synthesis methodologies, and spectral characterization of the title compound. Furthermore, it explores the therapeutic potential of this class of molecules, with a particular focus on their applications in oncology and infectious diseases, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered substantial attention from the medicinal chemistry community. Its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets have made it a cornerstone for the development of a wide array of therapeutic agents. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this core scaffold, highlighting its clinical and commercial importance. The versatility of the imidazo[1,2-a]pyridine nucleus allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.
This compound represents a specific analogue with potential for further functionalization and exploration of its biological activity. The presence of a bromine atom at the 3-position offers a handle for a variety of synthetic transformations, including cross-coupling reactions, while the 4-methoxyphenyl group at the 2-position can influence the molecule's electronic properties and binding interactions.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Reference |
| CAS Number | 138023-17-3 | [1] |
| Molecular Formula | C₁₄H₁₁BrN₂O | [1] |
| Molecular Weight | 303.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | [1] |
| InChI Key | YRBTWQXRCYWNPB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridines can be achieved through several established synthetic routes. The most common approaches involve the condensation of a 2-aminopyridine derivative with an α-haloketone or through multicomponent reactions. For the specific synthesis of this compound, a two-step process is generally employed.
General Synthetic Strategy
The synthesis initiates with the construction of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, followed by regioselective bromination at the 3-position.
Caption: General synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
This step involves a classic cyclocondensation reaction. The lone pair of the pyridine nitrogen in 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
-
Reactants:
-
2-Aminopyridine (1.0 eq)
-
2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq)
-
Solvent: Anhydrous ethanol or isopropanol
-
-
Procedure:
-
Dissolve 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethanone in the chosen solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack.
-
Reactants:
-
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Solvent: Acetonitrile or Dichloromethane
-
-
Procedure:
-
Dissolve 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in the chosen solvent in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification:
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
-
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methoxy group. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine core, and the C-O stretching of the methoxy group.
Therapeutic Potential in Drug Development
The imidazo[1,2-a]pyridine scaffold is a prolific source of biologically active compounds. Derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development programs.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The scaffold has been utilized to design inhibitors of various kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
The this compound, with its potential for further chemical modification, serves as a valuable starting point for the development of novel and potent anticancer agents.
Antimicrobial Activity
The emergence of drug-resistant pathogens is a major global health concern. The imidazo[1,2-a]pyridine scaffold has been explored for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can vary, but some compounds have been found to interfere with essential cellular processes in microorganisms.
Conclusion
This compound is a synthetically accessible and versatile molecule built upon the privileged imidazo[1,2-a]pyridine scaffold. Its physicochemical properties and the presence of a reactive bromine handle make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The extensive body of research on the biological activities of imidazo[1,2-a]pyridine derivatives, particularly in the areas of oncology and infectious diseases, provides a strong rationale for the further investigation of this compound and its analogues in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists working with this promising class of heterocyclic compounds.
References
-
National Center for Biotechnology Information. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]981/)
Sources
A Technical Guide to the Initial Cytotoxicity Screening of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity screening of a novel derivative, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. We detail a two-pronged experimental approach employing the MTT assay to assess metabolic activity and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity. This dual-assay strategy allows for a more nuanced interpretation of the compound's effects, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell death) mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering field-proven protocols, data interpretation strategies, and an explanation of the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for Screening
Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-bridged heterocyclic compounds that form the basis of several therapeutic agents.[1][2] Their broad biological spectrum includes demonstrated antitumor and anticancer activities, making novel analogues objects of intense research.[1][2][3][4] The specific compound, this compound, is a candidate for drug discovery pipelines.
Early-stage cytotoxicity screening is a critical step in the drug discovery process.[5][6] It serves to identify compounds with potential therapeutic efficacy and, equally important, to flag those with unacceptable toxicity profiles early on. A well-designed initial screen provides essential dose-response data, informs structure-activity relationships (SAR), and guides decisions for subsequent, more complex investigations.
This guide advocates for a dual-assay approach. The MTT assay measures the metabolic activity of a cell, which is often used as a proxy for cell viability.[7] The LDH assay complements this by quantifying the release of a cytosolic enzyme from cells with compromised membrane integrity, a direct marker of cytotoxicity.[8][9] Together, they provide a more complete picture than either assay alone.
Strategic Approach and Experimental Design
The goal of the initial screen is to determine the concentration at which this compound reduces cell viability by 50% (IC50).[10] A robust experimental design is paramount for generating reliable IC50 values.
The choice of cell lines can significantly influence the outcome of a cytotoxicity study.[11] For an initial screen, a multi-line approach is recommended:
-
Panel of Cancer Cell Lines: Use cell lines from diverse tissue origins (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) to identify potential tissue-specific effects.[3][12]
-
Non-Cancerous Control Cell Line: Include a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess the compound's selectivity.[5][6][13] A higher IC50 value in non-cancerous cells compared to cancer cells indicates a favorable selectivity index, a desirable trait for a potential anticancer agent.[5][6]
Proper handling of the test compound is critical.
-
Solubilization: The compound must be fully dissolved to ensure accurate and reproducible concentrations. Dimethyl sulfoxide (DMSO) is a common solvent. A high-concentration stock solution (e.g., 10-50 mM) should be prepared.
-
Dose Range: A wide, logarithmic dose range should be tested to capture the full dose-response curve. A typical range might span from 0.1 µM to 100 µM.
-
Vehicle Control: All experiments must include a vehicle control group, which consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed effects are due to the compound and not the solvent.
The screening process follows a logical sequence from cell preparation to data analysis. The workflow is designed to be efficient and is suitable for a 96-well plate format, which is standard for high-throughput screening.[14]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the MTT and LDH assays. These are standardized procedures that can be adapted to most laboratory settings.
The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][15]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilization solution
-
96-well flat-bottom plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
The LDH assay quantifies lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][17][18]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture, substrate, and stop solution)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1). It is efficient to run a parallel plate for the LDH assay at the same time.
-
Establish Controls: In addition to the vehicle control, prepare two essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit 1 hour before the end of the incubation period.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[18]
-
Assay Execution: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18]
-
Reaction: Add 50 µL of the LDH Reaction Mixture to each well.[18] Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[18]
-
Absorbance Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.[18] The 680 nm reading serves as a background correction.
Data Analysis and Interpretation
For the MTT Assay , data is typically normalized to the vehicle control to determine the percentage of cell viability.
-
% Viability = [(AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100
For the LDH Assay , the percentage of cytotoxicity is calculated relative to the maximum LDH release control.
-
% Cytotoxicity = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100 [19]
The IC50 value is the concentration of the compound that causes a 50% reduction in the measured response (e.g., viability).[10] It is determined by plotting the percentage of viability or inhibition against the log of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).[10]
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example IC50 Values (µM) of this compound after 48h Exposure
| Cell Line | Assay Type | IC50 (µM) |
| A549 (Lung Cancer) | MTT | 8.5 |
| LDH | 15.2 | |
| MCF-7 (Breast Cancer) | MTT | 12.1 |
| LDH | 25.8 | |
| HEK293 (Normal Kidney) | MTT | > 100 |
| LDH | > 100 |
Interpreting data from both assays provides deeper insight.
-
Cytotoxic Effect: If the IC50 values from the MTT and LDH assays are similar, it suggests the compound is directly killing the cells. The loss of metabolic activity is concurrent with a loss of membrane integrity.
-
Cytostatic Effect: If the MTT assay shows a potent IC50 but the LDH assay shows a much higher IC50 (or no effect), it suggests the compound is primarily inhibiting cell proliferation rather than causing cell death.[20]
-
Selectivity: As shown in the example data, a significantly higher IC50 in the non-cancerous HEK293 cells compared to the cancer cell lines indicates that the compound is selectively targeting cancer cells, which is a highly desirable characteristic.[6]
The following diagram illustrates the decision-making framework based on the dual-assay results.
Conclusion and Next Steps
This guide outlines a robust, dual-assay strategy for the initial cytotoxicity screening of this compound. By employing both MTT and LDH assays, researchers can gain a more comprehensive understanding of the compound's biological effects, distinguishing between cytostatic and cytotoxic mechanisms while assessing its selectivity for cancer cells. The results from this initial screen are foundational, providing the necessary data to justify advancing promising compounds to more complex mechanistic studies, such as apoptosis assays, cell cycle analysis, and ultimately, in vivo models.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. LDH assay kit guide: Principles and applications.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Bioo Scientific Corp. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
- Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
- Vaja, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- Vaja, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. Journal of Analytical Methods in Chemistry.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).
- BenchChem. (2025). Technical Support Center: Interpreting IC50 Values in Different Cell Types.
- Semantic Scholar. Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
- Martínez-Ramos, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences.
- Kuntz, M. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
- Al-Bahrani, H. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Kiss, R. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate.
- National Center for Biotechnology Information. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- Royal Society of Chemistry. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- PubMed. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents.
- PubMed. (2021). Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. researchgate.net [researchgate.net]
Theoretical and Computational Modeling of Imidazo[1,2-a]pyridines: A Senior Application Scientist's Guide to Accelerating Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and its capacity to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-tuberculosis, antiviral, and anti-inflammatory properties.[2][3][4][5] As the demand for novel therapeutics intensifies, computational chemistry has emerged as an indispensable tool, enabling the rapid design, optimization, and evaluation of imidazo[1,2-a]pyridine-based drug candidates. This guide provides a comprehensive overview of the key theoretical and computational methodologies employed in the study of these heterocycles. Moving beyond a mere recitation of techniques, we delve into the causal reasoning behind methodological choices, offering field-proven insights into creating self-validating computational workflows. From the foundational principles of quantum mechanics that reveal the molecule's intrinsic reactivity to the dynamic simulations that predict its biological behavior, this document serves as a technical manual for leveraging computational power to navigate the complex landscape of drug discovery.
Chapter 1: The Digital Blueprint - Quantum Chemical Investigations
Expertise & Rationale: Why Start with Quantum Mechanics?
Before predicting how a molecule will interact with a complex biological system, we must first understand its fundamental electronic nature. This is the core principle of starting with quantum mechanics (QM). Techniques like Density Functional Theory (DFT) provide a "digital blueprint" of a molecule, revealing its most stable three-dimensional shape (geometry optimization), how electrons are distributed (electrostatic potential), and which parts of the molecule are most likely to participate in chemical reactions (frontier molecular orbitals).[6] This foundational knowledge is not merely academic; it directly informs subsequent modeling steps. For instance, the partial charges calculated via DFT are crucial for parameterizing the force fields used in molecular dynamics simulations, ensuring a more physically realistic representation of the molecule's behavior.
DFT calculations are routinely used to investigate the structural and electronic properties of novel imidazo[1,2-a]pyridine derivatives.[7][8] These studies provide key insights into charge distribution, molecular orbitals, and reactivity indices, which are fundamental to understanding their biological activity.[9] For molecules with interesting photophysical properties, Time-Dependent DFT (TD-DFT) is employed to calculate and predict electronic absorption spectra.[10][11]
Core Technique: Density Functional Theory (DFT)
DFT is a computational QM method used to investigate the electronic structure of many-body systems. It is based on proving that the properties of a many-electron system can be determined by using functionals, i.e., functions of another function, which in this case is the spatially dependent electron density. For a given imidazo[1,2-a]pyridine, DFT can accurately predict several key chemical reactivity parameters.[12]
Key DFT-Derived Descriptors:
-
HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy relates to its electron-accepting character.[3] The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions.[3][6]
Mandatory Visualization: HOMO-LUMO Relationship to Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.
An Application Note for the Synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This fused bicyclic system, an isostere of purine and indole, is a key component in numerous commercially available drugs and clinical candidates, demonstrating a vast spectrum of biological activities including antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The functionalization of this core at various positions allows for the fine-tuning of its pharmacological profile. Specifically, substitution at the C-3 position is a common strategy for developing new therapeutic agents.[6]
This document provides a detailed, field-proven protocol for the synthesis of a key intermediate, This compound . This protocol is designed for researchers in synthetic organic chemistry and drug development, offering a reliable two-step pathway involving an initial condensation reaction followed by a regioselective bromination.
Overall Reaction Scheme
The synthesis is achieved in two primary stages:
-
Step 1: Condensation & Cyclization: Formation of the imidazo[1,2-a]pyridine core via the reaction of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Step 2: Electrophilic Bromination: Regioselective bromination at the electron-rich C-3 position of the heterocyclic core using N-Bromosuccinimide (NBS).
(A graphical representation of the two-step chemical synthesis)
Mechanistic Rationale and Causality
The chosen synthetic route is grounded in well-established reaction mechanisms.
-
Step 1 (Condensation/Cyclization): This step is a classic example of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.[7] The reaction initiates with an SN2 attack by the endocyclic nitrogen of 2-aminopyridine on the α-bromoketone. This is the kinetically favored pathway over the attack by the exocyclic amine. The resulting pyridinium salt intermediate then undergoes an intramolecular condensation, where the exocyclic amine attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. Ethanol is selected as the solvent due to its ability to solvate the ionic intermediate and its suitable boiling point for the reaction.
-
Step 2 (Electrophilic Bromination): The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. The C-3 position is particularly nucleophilic and thus highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild and reliable source of electrophilic bromine (Br⁺), minimizing over-bromination and other side reactions that could occur with harsher reagents like liquid bromine. Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively dissolving the reactants without interfering with the reaction mechanism.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the final characterized product.
Caption: Workflow for the two-step synthesis and validation of the target compound.
Quantitative Data Summary
The following table provides a summary of the reagents and conditions for a typical lab-scale synthesis.
| Step | Reagent | MW ( g/mol ) | Amount | Equivalents | Role |
| 1 | 2-Aminopyridine | 94.11 | 0.94 g | 1.0 | Starting Material |
| 1 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 229.07 | 2.29 g | 1.0 | Starting Material |
| 1 | Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 1.5 | Base |
| 1 | Ethanol | 46.07 | 50 mL | - | Solvent |
| 2 | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 210.25 | 2.10 g | 1.0 | Substrate |
| 2 | N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 1.05 | Brominating Agent |
| 2 | Acetonitrile (ACN) | 41.05 | 40 mL | - | Solvent |
Detailed Experimental Protocol
PART A: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol), 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol), and sodium bicarbonate (1.26 g, 15 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir vigorously and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate as a solid.
PART B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Part A (2.10 g, 10 mmol) in 40 mL of acetonitrile.
-
Reagent Addition: Cool the flask in an ice bath to 0°C. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture again in an ice bath and quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product, This compound , as a crystalline solid.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by rigorous characterization of the final product. The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The successful bromination at the C-3 position will result in the disappearance of the C3-H proton signal in the ¹H NMR spectrum (typically around δ 7.5-8.0 ppm) and a corresponding shift in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₁₄H₁₁BrN₂O ≈ 303.0/305.0, showing the characteristic isotopic pattern for bromine).
-
Melting Point (MP): A sharp melting point range indicates high purity of the crystalline product.
-
TLC Analysis: To assess purity at each stage and confirm the complete consumption of starting materials.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
α-Bromoketones are lachrymatory and skin irritants; handle with care.
-
N-Bromosuccinimide (NBS) is corrosive and a strong oxidizing agent; avoid contact with skin and eyes.
-
Use appropriate caution when working with flammable solvents like ethanol and ethyl acetate.
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of this compound. By explaining the causality behind the procedural choices and integrating clear validation steps, this guide serves as a trustworthy resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Available at: [Link]
-
Matese, C., & Protti, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
SlideShare. (n.d.). Ullmann reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. Available at: [Link]
-
ResearchGate. (2025). Sonogashira coupling in natural product synthesis. Available at: [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Available at: [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Sci-Hub. (n.d.). 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
NIH. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link]
-
ResearchGate. (2019). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and alpha-Bromoketones. Available at: [Link]
-
NIH. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available at: [Link]
-
Sciforum. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Available at: [Link]
-
NIH. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
The Strategic Functionalization of a Privileged Scaffold: Application Notes for Cross-Coupling Reactions of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Introduction: The Imidazo[1,2-a]pyridine Core and the Gateway to Novel Chemical Space
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules. Its unique electronic and structural properties allow for diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. The strategic derivatization of this core is paramount in drug discovery efforts to modulate potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth technical overview and detailed protocols for the utilization of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom at the C3 position serves as a highly effective synthetic handle, enabling the introduction of a wide array of functional groups through well-established and robust catalytic methodologies. For researchers, scientists, and drug development professionals, mastering the cross-coupling chemistry of this substrate opens a direct and efficient route to novel chemical entities with significant therapeutic potential.
Core Principles: Why Cross-Coupling on the C3-Position?
The C3 position of the imidazo[1,2-a]pyridine ring is electronically rich and susceptible to electrophilic attack. Halogenation at this site, particularly bromination, provides an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle, yet stable enough for convenient handling and purification of the starting material. The 2-(4-methoxyphenyl) substituent provides steric and electronic influence that can be leveraged for reaction optimization.
This document will detail the application of four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for the choice of catalysts, ligands, bases, and solvents, ensuring both reproducibility and a deeper understanding of the reaction mechanics.
General Experimental Workflow
A generalized workflow for performing cross-coupling reactions with this compound is depicted below. This workflow emphasizes the necessity of an inert atmosphere to protect the catalyst and ensure reaction efficiency.
Caption: Generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] The reaction's tolerance of a wide range of functional groups makes it an invaluable tool in medicinal chemistry.
Expertise & Experience: The "Why" Behind the Protocol
-
Catalyst System : A combination of a palladium(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as PdCl₂(dppf) is often effective. For sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic activity by promoting the rate-limiting oxidative addition and reductive elimination steps.[3]
-
Base Selection : An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which then participates in transmetalation with the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 4-Methylphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2 mol%/4 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
Yields are based on analogous reactions in the literature and serve as expected ranges.[1][3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[4][5] This reaction is instrumental in the preparation of a vast number of pharmaceutical compounds where a nitrogen linkage to an aromatic system is a key structural feature.
Expertise & Experience: The "Why" Behind the Protocol
-
Catalyst System : The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands such as (±)-BINAP or Josiphos-type ligands are highly effective.[4] These ligands facilitate the reductive elimination step, which is often the rate-determining step, especially for electron-rich heteroaryl halides.
-
Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[6][7]
-
Solvent System : Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 110 | 20 | 80-90 |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 24 | 70-80 |
Yields are based on analogous reactions in the literature and serve as expected ranges.[6][8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems and have applications in materials science.
Expertise & Experience: The "Why" Behind the Protocol
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation more readily.
-
Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and the solvent. The base is required to deprotonate the terminal alkyne.
-
Copper-Free Conditions : To avoid potential homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more sophisticated palladium catalysts and stronger bases.
Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | RT | 12 | 80-90 |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N/DMF | 100 | 3 | 75-85 |
Yields are based on analogous reactions in the literature and serve as expected ranges.[9][11][13]
Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14][15] It provides a direct route to substituted alkenes and is a powerful tool for introducing vinyl groups onto the imidazo[1,2-a]pyridine scaffold.
Expertise & Experience: The "Why" Behind the Protocol
-
Catalyst and Ligands : Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[16][17] While some Heck reactions can proceed without a phosphine ligand ("ligandless"), the addition of ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can improve yields and selectivity, especially for less reactive aryl bromides.
-
Base and Additives : A moderately strong base, such as triethylamine (Et₃N) or an inorganic base like K₂CO₃, is required to neutralize the HBr formed during the catalytic cycle. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly in polar aprotic solvents.
-
Regioselectivity : The Heck reaction with monosubstituted alkenes typically yields the trans-disubstituted product with high selectivity.
Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound and Pd(OAc)₂.
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 18 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 110 | 24 | 65-75 |
| Ethyl crotonate | Pd EnCat® 40 | NaOAc | Ethanol (mw) | 140 | 0.5 | 60-70 |
Yields are based on analogous reactions in the literature and serve as expected ranges.[15][16][18]
Conclusion: A Versatile Substrate for Drug Discovery
This compound is a highly valuable and versatile starting material for the synthesis of novel, functionalized imidazo[1,2-a]pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions provide a robust toolkit for researchers in drug discovery and development. By understanding the principles behind the selection of reagents and conditions, scientists can confidently and efficiently explore new chemical space, paving the way for the discovery of next-generation therapeutics.
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. Sci-Hub. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. scirp.org [scirp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in Cancer Research
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This nitrogen-based fused ring system has garnered significant interest in oncology due to the potent anti-proliferative and cytotoxic activities exhibited by its derivatives against a wide array of cancer cell lines, including breast, colon, melanoma, and cervical cancers.[3][4][5] The therapeutic potential of these compounds often stems from their ability to modulate critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, or to interfere with cell cycle regulation and induce apoptosis.[4][6]
This document provides a detailed guide for researchers on the potential applications and investigational protocols for a specific derivative, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine , in the context of cancer research. While direct and extensive research on this particular molecule is emerging, its structural features—a bromine atom at the 3-position and a methoxyphenyl group at the 2-position—suggest it is a promising candidate for anticancer drug discovery.[7] The bromine atom can serve as a handle for further chemical modification or may contribute to specific interactions with biological targets, while the methoxyphenyl group is a common feature in many kinase inhibitors.
These notes are designed to provide a robust framework for elucidating the mechanism of action and therapeutic potential of this compound.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrN₂O | [7] |
| Molecular Weight | 303.16 g/mol | [7] |
| Appearance | (Predicted) Crystalline solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | General chemical knowledge |
| CAS Number | 478043-89-9 | [8] |
Hypothesized Mechanism of Action: Based on the extensive literature on related imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Pro-Survival Signaling: A significant number of imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[6] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
-
Induction of Cell Cycle Arrest and Apoptosis: The compound may halt cancer cell proliferation by inducing cell cycle arrest, potentially at the G2/M phase, and trigger programmed cell death (apoptosis) through either the intrinsic or extrinsic pathway.[6][9]
-
Kinase Inhibition: The general structure is common among kinase inhibitors. Specific targets could include Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases like c-Met.[4][10]
The following sections provide detailed protocols to systematically investigate these hypotheses.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity in Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental to identifying sensitive cancer cell types and determining the appropriate concentration range for subsequent mechanistic studies.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], HeLa [cervical], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000–8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest compound concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Analysis of Cell Cycle Distribution
Objective: To determine if this compound induces cell cycle arrest.
Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[6]
Materials:
-
Cancer cell line of interest (e.g., one showing high sensitivity in Protocol 1)
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control to identify any accumulation in a specific phase.
Protocol 3: Western Blot Analysis of Key Signaling Pathways
Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR pathway and apoptosis-related proteins.
Rationale: Western blotting allows for the detection and quantification of specific proteins. By probing for the phosphorylated (active) and total forms of key proteins in a signaling cascade, we can determine if the compound inhibits the pathway. Similarly, we can assess the expression of proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.[3][6]
Materials:
-
Treated cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of phosphorylated to total protein to assess pathway inhibition.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: A logical workflow for investigating the anticancer properties of a novel compound.
Hypothesized Signaling Pathway Inhibition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 138023-17-3 [smolecule.com]
- 8. 3-BROMO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 478043-89-9 [amp.chemicalbook.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] This privileged structure is a key component in numerous clinically used drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] The therapeutic potential of this scaffold spans a vast range of applications, including anticancer, antitubercular, anti-inflammatory, and antiviral agents.[3][4]
The strategic derivatization of the imidazo[1,2-a]pyridine core is a cornerstone of drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a particularly valuable starting material for these endeavors. The bromine atom at the C3-position serves as a versatile synthetic handle for introducing a diverse array of functional groups through various modern cross-coupling reactions. The 2-aryl substituent, in this case, a 4-methoxyphenyl group, provides an additional site for modification and plays a crucial role in modulating the molecule's interaction with biological targets.
This comprehensive guide provides detailed protocols and expert insights for the derivatization of this compound. We will delve into the practical application of key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to facilitate robust Structure-Activity Relationship (SAR) studies.
Strategic Derivatization Workflow
A systematic approach to SAR studies involves the targeted modification of specific positions on the lead scaffold. For this compound, the primary sites for derivatization are the C3-position (via the bromo substituent) and the 2-aryl ring. The following workflow outlines a logical progression for exploring the chemical space around this scaffold.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scalable Production of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, robust and scalable synthetic routes to functionalized derivatives like 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine are of significant interest to the drug development community.[3] This document provides a detailed, two-step methodology for the scaled-up production of this target compound. The process begins with the synthesis of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine intermediate via a condensation reaction, followed by a regioselective bromination at the C-3 position. This guide emphasizes critical process parameters, safety protocols, and analytical checkpoints necessary for ensuring a reproducible, high-yield, and high-purity outcome suitable for industrial application.
Overview of the Scalable Synthetic Strategy
The selected synthetic pathway is a robust two-step process designed for scalability and efficiency. It avoids the use of expensive or difficult-to-handle reagents while ensuring high regioselectivity in the final bromination step.
-
Step 1: Condensation. Synthesis of the key intermediate, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, is achieved through the condensation of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethanone. This classic approach remains one of the most reliable methods for constructing the imidazo[1,2-a]pyridine core.[4]
-
Step 2: Electrophilic Bromination. The intermediate is then subjected to regioselective bromination at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring system using N-Bromosuccinimide (NBS). NBS is chosen over elemental bromine for large-scale operations due to its solid nature, which simplifies handling and improves safety.
The overall workflow is depicted below.
Caption: Two-step workflow for the synthesis of the target compound.
Part I: Kilogram-Scale Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Intermediate)
Principle and Rationale
This step involves an SN2 reaction between the nucleophilic ring nitrogen of 2-aminopyridine and the electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[4] Ethanol is selected as a solvent due to its favorable solubility profile for the reactants and product, its relatively low toxicity, and its ease of removal. Sodium bicarbonate, a mild and inexpensive base, is used to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation.
Materials and Equipment
-
Reactants:
-
2-Aminopyridine (1.00 kg, 10.62 mol, 1.0 equiv)
-
2-Bromo-1-(4-methoxyphenyl)ethanone (2.55 kg, 11.15 mol, 1.05 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.34 kg, 15.93 mol, 1.5 equiv)
-
-
Solvents:
-
Ethanol (20 L)
-
Deionized Water (40 L)
-
-
Equipment:
-
100 L glass-lined jacketed reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Detailed Protocol
-
Reactor Setup: Charge the 100 L reactor with 2-aminopyridine (1.00 kg) and ethanol (20 L).
-
Reagent Addition: Begin stirring and add sodium bicarbonate (1.34 kg). Then, add 2-bromo-1-(4-methoxyphenyl)ethanone (2.55 kg) portion-wise over 30 minutes. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature (20-25 °C). The product will begin to precipitate. Further cool the slurry to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake sequentially with cold deionized water (2 x 20 L) to remove inorganic salts and residual ethanol, followed by a final wash with cold ethanol (5 L).
-
Drying: Dry the isolated solid in a vacuum oven at 60 °C until a constant weight is achieved.
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Scale | 1.0 kg (2-Aminopyridine) | Demonstrates kilogram-scale feasibility. |
| Equivalents (Bromo-ketone) | 1.05 | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol | Good solvent for reactants, facilitates workup by precipitation. |
| Base | Sodium Bicarbonate | Mild, inexpensive, and effective HBr scavenger. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12-16 hours | Typical duration for complete conversion at this scale. |
| Expected Yield | 85-95% | This reaction is generally high-yielding. |
| Expected Purity | >98% (by HPLC) | Purification is achieved through precipitation and washing. |
Part II: Kilogram-Scale Synthesis of this compound
Principle and Rationale
The imidazo[1,2-a]pyridine ring is electron-rich and undergoes electrophilic substitution readily. The C-3 position is the most nucleophilic site, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) serves as an electrophilic bromine source. The reaction proceeds smoothly at room temperature in a polar aprotic solvent like acetonitrile, which solubilizes the starting material and the NBS. The succinimide byproduct is highly soluble in water, facilitating a simple aqueous workup.
Critical Safety Precautions for Bromination
Bromination reactions require stringent safety measures, even when using NBS instead of liquid bromine.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
-
Ventilation: Conduct the reaction in a well-ventilated area or a walk-in fume hood to avoid inhalation of any potential bromine vapors or solvent fumes.
-
Quenching: The reaction should be quenched carefully with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any unreacted NBS or bromine. This is a critical step to ensure safety during workup.[6]
-
Spill Management: Keep a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of a spill.[7][8]
Materials and Equipment
-
Reactants:
-
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.00 kg, 4.23 mol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (0.83 kg, 4.65 mol, 1.1 equiv)
-
-
Solvents & Reagents:
-
Acetonitrile (20 L)
-
10% w/v aqueous Sodium Thiosulfate solution (15 L)
-
Deionized Water (20 L)
-
-
Equipment:
-
100 L glass-lined jacketed reactor with overhead stirrer and temperature probe
-
Cooling circulator
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Detailed Protocol
-
Reactor Setup: Charge the 100 L reactor with 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.00 kg) and acetonitrile (20 L). Stir until all solids are dissolved.
-
NBS Addition: Cool the solution to 15-20 °C. Add NBS (0.83 kg) portion-wise over 1 hour, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly add the 10% aqueous sodium thiosulfate solution (15 L) to the reactor over 30 minutes. A slight exotherm may be observed. Stir for an additional 30 minutes.
-
Precipitation & Isolation: Add deionized water (20 L) to the mixture to precipitate the product. Cool the slurry to 0-5 °C and hold for 2 hours. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 15 L) to remove succinimide and inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Scale | 1.0 kg (Intermediate) | Demonstrates scalability of the final step. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and easier to handle solid source of electrophilic bromine. |
| Equivalents (NBS) | 1.1 | A slight excess ensures complete bromination. |
| Solvent | Acetonitrile | Excellent solvent for reactants, facilitating a homogenous reaction. |
| Temperature | 15-25 °C | Mild conditions prevent over-bromination and side reactions. |
| Reaction Time | 2-4 hours | The reaction is typically rapid at room temperature. |
| Expected Yield | 90-98% | This bromination is highly efficient and selective. |
| Expected Purity | >99% (by HPLC) | The product is typically very pure after precipitation and washing. |
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of bromination. The disappearance of the C-3 proton signal in the ¹H NMR spectrum is a key indicator of successful reaction.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting material or impurities.
-
Melting Point: To check for consistency with reference values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Condensation (Step 1) | Insufficient reaction time or temperature. Inactive base. | Extend reflux time and re-analyze. Ensure NaHCO₃ is dry and of good quality. |
| Low Yield in Bromination (Step 2) | NBS has degraded due to improper storage. Insufficient reaction time. | Use a fresh, sealed container of NBS. Extend reaction time and monitor by HPLC. |
| Presence of Dibrominated Impurity | Reaction temperature was too high. Excess NBS was used. | Maintain strict temperature control during NBS addition (<25 °C). Use no more than 1.1 equivalents of NBS. |
| Product Fails Purity Specification | Inadequate washing during workup. | Increase the volume and number of water washes to ensure complete removal of water-soluble byproducts like succinimide. Consider recrystallization if necessary.[10] |
References
-
Karamthulla, S., Khan, M. N., & Choudhury, L. H. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(22), 16884-16889. [Link]
- Karamthulla, S., et al. (2015). An expeditious one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls and 2-aminopyridines. RSC Publishing.
-
López-López, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(2), 463. [Link]
-
Kumar, A., & Kumar, V. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(3), 1335-1379. [Link]
-
Bromination safety. (2024, June 7). YouTube. [Link]
-
Ullmann-type C−N coupling for the synthesis of substituted benzo[5][11]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [Link]
-
Rojas-Lima, S., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1189-1198. [Link]
-
Mishra, A., & Verma, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35226. [Link]
-
Request PDF | Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Maji, M., & Porey, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(49), 9949-9969. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. (2023). Synthetic Communications, 53(9), 765-775. [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]
-
Stamford, A. W., & McLaughlin, M. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(26), 4744-4760. [Link]
-
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine. Sci-Hub. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
-
MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles. [Link]
-
GOV.UK. (n.d.). Bromine: incident management. [Link]
-
Jasinski, J. P., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(3), o672. [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate. [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. carlroth.com [carlroth.com]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically achieved via two primary routes: a sequential two-step synthesis involving cyclization followed by bromination, or a more streamlined one-pot multicomponent reaction. Each approach has distinct advantages and potential pitfalls that can significantly impact the final yield and purity.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guides and FAQs
This section addresses common problems encountered during the synthesis. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Route A: Two-Step Synthesis (Cyclization & Bromination)
Q1: My initial cyclization to form 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a low yield. What are the common causes?
Answer: Low yields in the initial condensation reaction between a 2-aminopyridine and an α-haloketone (in this case, 2-bromo-4'-methoxyacetophenone) are frequently traced back to reagent quality, reaction conditions, or inefficient workup.
-
Reagent Purity:
-
2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the initial nucleophilic attack.
-
α-Bromoketone: This reagent can degrade over time. It's crucial to use a fresh or purified batch. The presence of decomposition products can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Base: Sodium bicarbonate (NaHCO₃) is commonly used, but stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve yields, especially at room temperature.[1]
-
Solvent: Ethanol is a common choice.[2] However, using aqueous ethanol can sometimes provide a "greener" and efficient medium.[1] For difficult substrates, a higher boiling point solvent like DMF may be necessary, but can complicate purification.[3]
-
Temperature: While many reactions proceed at room temperature or with gentle heating (e.g., 60-70°C), the temperature should be optimized.[2][4] Excessive heat can promote polymerization or side reactions.
-
-
Workup and Purification: The product can sometimes be lost during extraction if the pH is not properly controlled. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like ethyl acetate or chloroform.[2][5]
Q2: The C3-bromination with N-Bromosuccinimide (NBS) is giving a low yield or multiple products. What's going wrong?
Answer: The electrophilic bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position is generally efficient, but success hinges on controlling the reactivity of NBS and preventing side reactions.
-
NBS Quality: NBS can decompose over time, releasing bromine and turning yellow or brown.[6] This can lead to unpredictable reactivity. For best results, use freshly recrystallized NBS.[7] Impure NBS is a common source of unreliable results.[6]
-
Reaction Pathway Control: NBS can react via a radical or an electrophilic pathway. For this specific C3-bromination, an electrophilic mechanism is desired.
-
Avoid Radical Initiators: Do not use radical initiators (like AIBN or benzoyl peroxide) or high-intensity light, as this will promote unwanted allylic or benzylic bromination if such positions exist in your molecule.[7][8] The reaction should ideally be run in the dark.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like acetonitrile or DMF typically favor the desired electrophilic substitution. In contrast, non-polar solvents like carbon tetrachloride (CCl₄) are classic choices for radical reactions and should be avoided here.[9]
-
-
Side Products:
-
Over-bromination: The imidazo[1,2-a]pyridine ring is activated, and using excess NBS can lead to dibrominated products. Use a carefully controlled stoichiometry, typically 1.0 to 1.1 equivalents of NBS.
-
Ring Bromination on Other Rings: While the C3 position is most reactive, bromination on the pendant 4-methoxyphenyl ring is possible, especially under harsh conditions. Milder conditions (e.g., room temperature or 0°C) can improve selectivity.
-
Route B: One-Pot & Multicomponent Reactions
Q3: My Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is failing or giving a complex mixture. How can I troubleshoot it?
Answer: The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool but is highly sensitive to several factors.[10]
-
Anhydrous Conditions: The first step is the formation of an imine from the aminopyridine and aldehyde, which releases water.[11] This equilibrium can be shifted away from the product in the presence of water.
-
Catalyst Choice: GBB reactions are typically catalyzed by Brønsted or Lewis acids.
-
Reagent Quality:
-
Isocyanides: These reagents are known for their pungent odor and can degrade on storage. Use freshly prepared or purified isocyanides for optimal results.[13]
-
Aldehydes: Ensure the aldehyde is free from its corresponding carboxylic acid, an impurity that forms via air oxidation and can interfere with the reaction.[13]
-
-
Temperature and Solvent: While many GBB reactions work at room temperature, some may require heating.[15] Methanol and ethanol are common solvents as they can participate in the reaction mechanism and accelerate key steps.[10][11]
Q4: I want to try a one-pot synthesis that directly installs the bromine atom. Are there established methods?
Answer: Yes, one-pot methods for synthesizing 3-bromoimidazopyridines have been developed, offering improved efficiency. A notable example utilizes a copper(II) bromide/DMSO system.[16]
-
Methodology: This technique involves the reaction of a 2-aminopyridine and an appropriate ketone or other precursor in the presence of CuBr₂ in DMSO. The CuBr₂ and DMSO act as dual active agents, facilitating both the cyclization and the C3-bromination in a single operation.[16]
-
Key Advantages: This approach avoids the isolation of the intermediate imidazopyridine and can be more atom-economical.
-
Troubleshooting: The success of this reaction can be sensitive to temperature and reaction time. The initial cyclization is followed by bromination, and controlling the conditions is key to preventing side product formation.
Section 3: Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis
Step A: Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol (0.5 M), add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.05 eq) and sodium bicarbonate (1.5 eq).[2]
-
Stir the reaction mixture at 70°C for 6 hours, monitoring progress by TLC.[2]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.
Step B: Synthesis of this compound
-
Dissolve the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) from Step A in acetonitrile (0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq), freshly recrystallized, portion-wise over 15 minutes, ensuring the solution is protected from light.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours until TLC indicates full consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to afford the final title compound.
Protocol 2: One-Pot Synthesis using CuBr₂
-
In a reaction vessel, combine 2-aminopyridine (1.0 eq), 4'-methoxyacetophenone (1.1 eq), and Copper(II) Bromide (CuBr₂, 2.2 eq).[16]
-
Add DMSO as the solvent (0.3 M).
-
Heat the reaction mixture to the optimized temperature (e.g., 100-120°C) and stir for the required time (typically 8-16 hours), monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the product.
Section 4: Data Summary & Comparison
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Key Reagents | 2-aminopyridine, α-bromoketone, NaHCO₃, NBS | 2-aminopyridine, acetophenone, CuBr₂ |
| Typical Solvents | Ethanol, Acetonitrile | DMSO |
| Temperature | 70°C (Step 1), 0°C to RT (Step 2) | 100-120°C |
| Number of Steps | Two (plus two purifications) | One (plus one purification) |
| Pros | Well-established, predictable, easier to troubleshoot individual steps. | Higher efficiency, better atom economy, reduced waste. |
| Cons | More time-consuming, requires isolation of intermediate. | Harsher conditions, purification can be challenging due to DMSO. |
| Typical Yields | 70-85% (overall) | 65-80% |
Section 5: Mechanistic Considerations
Understanding the underlying mechanisms can significantly aid in troubleshooting.
Mechanism of NBS Bromination
The bromination at the C3 position of the imidazo[1,2-a]pyridine ring is an electrophilic aromatic substitution. The electron-rich nature of the C3 carbon facilitates the attack on the electrophilic bromine source.
Caption: Simplified mechanism for C3-bromination.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction follows a well-accepted pathway:
-
Imine Formation: Acid-catalyzed condensation of the 2-aminopyridine and the aldehyde forms a reactive iminium ion.[11]
-
Nucleophilic Attack: The isocyanide attacks the iminium ion to form a nitrilium ion intermediate.
-
Cyclization: An intramolecular[16][17]-dipolar cyclization occurs, where the pyridine nitrogen attacks the nitrilium ion.
-
Tautomerization: A final proton transfer/tautomerization step rearomatizes the system to yield the stable imidazo[1,2-a]pyridine product.[11]
Section 6: References
-
ResearchGate. (n.d.). One-pot synthesis of 3-bromoimidazopyridines. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from organic-chemistry.org. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. [Link]
-
PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. [Link]
-
Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (n.d.). Synthetic Study of 5-Hydroxymethylfurfural in Groebke-Blackburn-Bienaymé Reaction. Retrieved from ResearchGate. [Link]
-
Organic Letters. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]
-
ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PMC. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
RSC Publishing. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes. [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
-
NIH. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
PMC. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes. [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
ResearchGate. (n.d.). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. [Link]
-
Indian Academy of Sciences. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. [Link]
-
Synlett. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. ias.ac.in [ias.ac.in]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the purification of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic scaffold. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I have my crude product after synthesis. What is the best initial strategy for purification?
Your primary choice is between column chromatography and recrystallization. The optimal path depends on the impurity profile of your crude material.
Initial Assessment Workflow:
-
Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Run a Thin-Layer Chromatography (TLC) plate using a solvent system such as Hexane:EtOAc (e.g., starting with a 7:3 ratio).
-
Analyze the TLC plate under a UV lamp (254 nm).
-
Scenario A: One major spot with minor, well-separated impurities. If your desired product has an Rf value between 0.2 and 0.4 and is clearly separated from other spots, column chromatography is the recommended method for achieving high purity.[1]
-
Scenario B: The crude material appears mostly clean with faint impurities. If the TLC shows a dominant product spot with only trace impurities, recrystallization may be a more efficient method to obtain highly pure, crystalline material.
-
Scenario C: Complex mixture or baseline impurities. If you observe many spots, streaking, or material stuck at the baseline, a multi-step purification may be necessary, starting with a silica plug to remove polar impurities, followed by either column chromatography or recrystallization.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in Experimental Assays
Welcome to the technical support guide for 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The unique heterocyclic structure of imidazo[1,2-a]pyridine derivatives, while valuable in medicinal chemistry, often presents significant challenges related to poor aqueous solubility.[1][2][3]
This guide provides a structured, in-depth approach to diagnosing and overcoming these solubility issues, ensuring the accuracy and reproducibility of your assay results. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each recommendation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: I've observed precipitation after diluting my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?
A: This is a classic and common issue known as "solvent-shift" precipitation. This compound, like many heterocyclic drug candidates, is a lipophilic (hydrophobic) molecule.[4][5] It dissolves well in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (your assay buffer), the solvent composition shifts dramatically. The compound's solubility limit in this new, highly aqueous medium is much lower. Once the concentration exceeds this limit, the compound crashes out of solution, forming a visible precipitate or invisible nano-aggregates.[6][7][8]
Q2: What are the consequences of this precipitation on my experimental results?
-
False Negatives or Underestimated Potency: The actual concentration of the dissolved, biologically available compound is significantly lower than the nominal concentration you calculated.[6][9] This can make a potent compound appear weak or inactive.
-
False Positives: The solid particles or aggregates can interfere with the assay technology itself. For example, they can scatter light in optical-based assays or non-specifically inhibit enzymes, leading to apparent biological activity that is an artifact of the compound's physical state.[6][10][11]
-
Poor Data Reproducibility: The process of precipitation can be erratic, leading to high variability between wells, plates, and experimental runs.[6][9]
-
Equipment Failure: In automated high-throughput screening (HTS), precipitates can clog the sensitive liquid handling robotics.[6][7]
Q3: Could my compound be a "Pan-Assay Interference Compound" (PAINS)?
A: It's a critical question to consider. PAINS are chemical structures known to frequently appear as "hits" in many different assays through non-specific mechanisms, including chemical reactivity or aggregation.[10][12] While this compound is not universally flagged as a PAIN, certain heterocyclic scaffolds can be problematic.[12] If you observe activity across multiple, unrelated assays, especially if accompanied by solubility issues, it is prudent to perform counter-screens and control experiments to rule out assay interference.[11][12]
Section 2: A Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic, tiered approach is the most efficient path to a solution. The following workflow moves from simple procedural checks to more complex formulation adjustments.
Caption: A decision tree for addressing compound precipitation in assays.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Optimized Dilution Technique
The goal of this protocol is to minimize localized high concentrations of the compound during dilution, which is a primary trigger for precipitation.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (pre-warmed to the assay temperature, if applicable).
-
Calibrated pipettes and sterile tips.
Procedure:
-
Perform Serial Dilutions: Instead of a single, large dilution (e.g., 1:1000), perform a multi-step serial dilution. First, create an intermediate dilution in 100% DMSO. For a final assay concentration of 10 µM with 0.5% final DMSO, you might first dilute the 10 mM stock to 2 mM in DMSO.
-
Prepare Final Dilution: Vigorously vortex or pipette-mix the assay buffer in the destination well or tube.
-
Add Stock to Buffer: While the buffer is still in motion, add the required volume of the DMSO stock (e.g., the 2 mM intermediate stock) directly into the buffer. Do not pipette the stock onto the wall of the tube or the surface of the liquid.[9]
-
Immediate Mixing: Immediately after adding the stock, vortex or triturate (pipette up and down) rapidly for 10-15 seconds to ensure the compound is dispersed and dissolved as quickly as possible.[9]
-
(Optional) Sonication: If fine precipitate is still suspected, place the tube in a bath sonicator for 1-2 minutes.[9][13]
-
Visual Inspection: Before proceeding, visually inspect the solution against a dark background for any signs of Tyndall effect (light scattering) or visible precipitate.
Protocol 2: Co-Solvent Screening
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14][15]
Materials:
-
Compound stock in 100% DMSO.
-
Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Assay buffer.
Procedure:
-
Determine Assay Tolerance: Before testing the compound, you must determine the maximum concentration of each co-solvent that your specific assay can tolerate without causing artifacts (e.g., cell death, enzyme inhibition). Run vehicle-only controls with a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Prepare Co-Solvent/Buffer Mixes: Prepare your assay buffer containing the highest tolerated concentration of each co-solvent. For example, "Assay Buffer + 1% Ethanol".
-
Test Compound Solubility: Using the Optimized Dilution Technique (Protocol 1), dilute your compound into each of the co-solvent-containing buffers.
-
Assess Solubility: Compare the solubility in each condition visually and, if possible, analytically (e.g., using nephelometry or a similar light-scattering method).
-
Validation: Once a successful co-solvent is identified, all subsequent experiments must include a matched vehicle control (e.g., Assay Buffer + 1% Ethanol + 0.5% DMSO) to ensure any observed biological effect is from the compound, not the vehicle.[16]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, forming an "inclusion complex" that is water-soluble.[17][18][19][20]
Caption: Mechanism of cyclodextrin encapsulation.
Procedure:
-
Determine Assay Tolerance: As with co-solvents, first test the tolerance of your assay to HP-β-CD alone (e.g., 1 mM, 5 mM, 10 mM).
-
Prepare HP-β-CD Stock: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 50 mM).
-
Form the Complex: a. In a microfuge tube, add the required volume of the compound's 100% DMSO stock. b. Add the HP-β-CD/buffer stock solution to the DMSO. The molar ratio of HP-β-CD to compound is critical; start with a significant molar excess (e.g., 100:1 or higher) of HP-β-CD. c. Vortex vigorously for 5-10 minutes, then allow it to equilibrate at room temperature for at least 1 hour (or overnight) to facilitate complex formation.
-
Final Dilution: This concentrated complex can now be diluted further into the assay buffer as needed.
-
Validation: Always run a matched vehicle control containing the identical concentration of HP-β-CD and DMSO used in your test condition.
Section 4: Data Summary & Best Practices
The choice of solubilization method depends on the specific requirements of your assay. The following table provides a comparative summary.
| Method | Typical Concentration | Pros | Cons | Best For |
| Optimized DMSO | < 1% (often < 0.5%) | Simple, widely used. | Limited solubilizing power for very hydrophobic compounds. | Initial screening, moderately soluble compounds. |
| Co-solvents (Ethanol, PEG) | 1-5% | More effective than DMSO alone. | Higher potential for assay interference or cytotoxicity. Requires careful validation.[16] | Biochemical assays; robust cell-based assays. |
| Surfactants (Tween-20) | 0.01-0.1% | Very effective at preventing aggregation. | High risk of cell membrane disruption; can inhibit enzymes. | Biochemical and enzymatic assays. Not recommended for live-cell assays.[13] |
| Cyclodextrins (HP-β-CD) | 1-10 mM | Biologically inert in many systems, highly effective for many compounds.[18][21] | Can be costly; may not work for all molecular shapes; requires pre-incubation. | Cell-based and biochemical assays where other methods fail or interfere. |
Key Best Practice: The Indispensable Vehicle Control
Every time you introduce a new excipient (co-solvent, cyclodextrin, etc.) or change its concentration, you must run a parallel vehicle control. This control should contain everything that your test sample contains except for the compound of interest. This is the only way to definitively prove that the observed biological effects are due to your compound and not an artifact of the formulation.[10][16]
References
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-a]pyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
Gavamukulya, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Apu, A. S., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
-
Schnider, P. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Fujikawa, Y., et al. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Kalhapure, R. S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
-
Sharma, D. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Klopfenstein, S. R., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. [Link]
-
S-a, A. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC - PubMed Central. [Link]
-
Fevola, M. (2014). Molecular Encapsulation Using Cyclodextrin. Prospector Knowledge Center. [Link]
-
Sharma, K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Pinho, E., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. PubMed. [Link]
-
Kumar, A., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). Hilaris Publisher. [Link]
-
Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH. [Link]
-
Asati, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
-
Kumar, M. S. A., et al. (2022). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 2. Buy this compound | 138023-17-3 [smolecule.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. oatext.com [oatext.com]
- 18. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ulprospector.com [ulprospector.com]
- 20. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
Identifying and minimizing byproducts in the synthesis of imidazo[1,2-a]pyridines.
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present challenges, particularly concerning byproduct formation.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic origins of byproducts, and implement strategies to optimize reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Issue 1: Low Yield and Multiple Spots on TLC/LC-MS
Scenario: You've run a three-component Groebke-Blackburn-Bienaymé (GBB) reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[3] Your starting materials are consumed, but the yield of the desired 3-aminoimidazo[1,2-a]pyridine is low, and the crude product shows several unexpected spots.
Potential Cause A: Formation of Regioisomers
-
Why it Happens: When using substituted 2-aminopyridines or related amidines like 2-aminopyrimidines, the initial condensation and subsequent cyclization can occur at two different nitrogen atoms.[3] The endocyclic pyridine nitrogen (N-1) attacks the intermediate formed from the aldehyde and isocyanide to yield the desired linear imidazo[1,2-a]pyridine. However, competitive attack from the exocyclic amino group can lead to the formation of an undesired, often difficult-to-separate, regioisomer. This is particularly prevalent in substrates like 2-aminopyrimidines.[3]
-
Diagnosis:
-
LC-MS Analysis: Look for peaks with the same mass-to-charge ratio (m/z) as your expected product but different retention times.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum for the regioisomers will show distinct splitting patterns and chemical shifts. A comparative analysis is crucial for identification.[4]
-
-
Solution & Protocol:
-
Catalyst Choice: The choice of acid catalyst is critical. Brønsted acids (e.g., acetic acid, p-TsOH) or Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can significantly influence regioselectivity by activating the Schiff base, which is a key intermediate.[3][5] Scandium triflate is a widely used and effective Lewis acid for promoting the desired cyclization pathway.[3]
-
Step-by-Step Protocol (Catalyst Screening):
-
Set up parallel reactions in small vials.
-
To each vial, add 2-aminopyridine (1.0 eq), aldehyde (1.0 eq), and your chosen solvent (e.g., EtOH or MeOH).
-
Add a different acid catalyst (e.g., Sc(OTf)₃ (5 mol%), p-TsOH (20 mol%), TFA (20 mol%)) to each vial.[5]
-
Stir for 10 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.1 eq) to each vial.
-
Allow the reactions to proceed at the desired temperature (e.g., 25-60 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the product-to-byproduct ratio in each reaction to identify the optimal catalyst.
-
-
Potential Cause B: Uncyclized Intermediates
-
Why it Happens: The final [4+1] cycloaddition step of the GBB reaction, which forms the imidazole ring, can be slow or incomplete.[6][7] This can be due to insufficient activation of the intermediate, steric hindrance, or low reaction temperature.
-
Diagnosis:
-
LC-MS Analysis: Search for masses corresponding to the Schiff base (from aldehyde and aminopyridine) or the adduct formed after isocyanide addition but before cyclization.
-
-
Solution & Protocol:
-
Temperature and Reaction Time: Increasing the reaction temperature (e.g., from room temperature to 50-80 °C) or extending the reaction time can often drive the cyclization to completion. Microwave irradiation can also be effective in accelerating this step.[8][9]
-
Dehydrating Agents: The initial imine formation is a condensation reaction that releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can shift the equilibrium towards the imine, thereby improving the overall reaction efficiency and promoting the subsequent steps.[10]
-
Issue 2: Byproduct Formation in Two-Component Syntheses
Scenario: You are performing a classical synthesis by reacting a 2-aminopyridine with an α-haloketone (a variation of the Tschitschibabin reaction).[11] Your final product is contaminated with impurities.
Potential Cause: Dimerization or Polymerization
-
Why it Happens: 2-Aminopyridines can act as nucleophiles at both the endocyclic and exocyclic nitrogen atoms. Under basic or even neutral conditions, they can react with the α-haloketone to form complex mixtures or undergo self-condensation.
-
Diagnosis:
-
TLC Analysis: Observe streaking or multiple spots near the baseline, which can indicate polar, high-molecular-weight byproducts.
-
¹H NMR of Crude Product: A complex, poorly resolved baseline in the aliphatic and aromatic regions can suggest the presence of oligomeric or polymeric material.
-
-
Solution & Protocol:
-
Control of Stoichiometry and Addition Rate: Slowly adding the α-haloketone to the solution of 2-aminopyridine can help maintain a low concentration of the electrophile, minimizing side reactions.
-
Solvent and Base Selection: The choice of solvent and base is crucial. Using a non-nucleophilic base like sodium bicarbonate or potassium carbonate in a solvent like DMF or ethanol at room temperature can provide milder conditions that favor the desired reaction pathway.[11][12] Some modern protocols have even achieved success without any catalyst or solvent at moderate temperatures (e.g., 60 °C).[11]
-
Step-by-Step Protocol (Optimized Tschitschibabin Synthesis):
-
Dissolve 2-aminopyridine (1.0 eq) and NaHCO₃ (1.5 eq) in ethanol.
-
Warm the mixture to 40-50 °C.
-
Prepare a solution of the α-haloketone (1.0 eq) in a minimal amount of ethanol.
-
Add the α-haloketone solution dropwise to the 2-aminopyridine mixture over 30 minutes.
-
Stir the reaction at 50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter the inorganic salts, and concentrate the filtrate to obtain the crude product.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways leading to byproducts in the GBB reaction?
The GBB reaction is a robust method for creating 3-aminoimidazo[1,2-a]pyridines, but side reactions can occur. The primary pathway involves the formation of a Schiff base from the aldehyde and 2-aminopyridine, which is then attacked by the isocyanide. The resulting nitrilium ion intermediate undergoes a [4+1] cycloaddition with the endocyclic nitrogen of the pyridine ring to furnish the final product.
Byproduct Pathways:
-
Regioisomeric Cyclization: As detailed in the troubleshooting section, the exocyclic nitrogen can compete with the endocyclic nitrogen in the final cyclization step, leading to a regioisomeric product.[3]
-
Ugi-type Byproducts: If water is present in the reaction, it can compete with the aminopyridine nitrogen in attacking the nitrilium ion intermediate. This can lead to the formation of α-acylamino amide byproducts, characteristic of the Ugi four-component reaction.
Below is a diagram illustrating the main GBB pathway versus the formation of a regioisomeric byproduct.
Caption: Main GBB reaction pathway vs. competitive byproduct formation.
Q2: How does the choice of catalyst impact the synthesis of imidazo[1,2-a]pyridines?
Catalysts play a pivotal role in both the rate and selectivity of the synthesis.
| Catalyst Type | Examples | Role in Synthesis | Impact on Byproducts | Reference |
| Brønsted Acids | Acetic Acid, TFA, p-TsOH | Protonate the carbonyl group of the aldehyde, accelerating imine formation. | Can be effective but may not offer high regioselectivity in sensitive substrates. | [3][5] |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, FeCl₃, CuBr | Coordinate to the imine nitrogen, activating it for nucleophilic attack by the isocyanide.[3] In other syntheses, they can catalyze cascade reactions.[11] | Generally provide higher yields and better regioselectivity compared to Brønsted acids in GBB reactions. Copper catalysts are effective in oxidative cyclizations.[13] | [3][11][13] |
| Iodine (I₂) | Molecular Iodine | Acts as a mild Lewis acid to activate the imine intermediate. Also used in oxidative C-N bond forming processes. | An effective, cost-effective, and eco-friendly catalyst that can provide excellent yields at room temperature, minimizing thermal degradation byproducts.[6][14] | [6][14] |
Q3: What are some "green chemistry" approaches to minimize byproducts and improve sustainability?
Modern synthetic strategies focus on reducing waste and avoiding harsh conditions.
-
Solvent-Free and Aqueous Conditions: Several protocols have been developed that proceed efficiently without organic solvents or in water, significantly reducing the environmental impact.[11][15] For instance, the reaction of 2-aminopyridines with α-haloketones can be performed at 60°C without any solvent.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which often leads to higher purity and fewer byproducts due to the reduced opportunity for side reactions to occur.[8][9]
-
Multicomponent Reactions (MCRs): Reactions like the GBB are inherently atom-economical. By combining three or more starting materials in a single pot, MCRs reduce the number of synthetic steps and purification stages, thereby minimizing waste.[16]
-
Use of Air as an Oxidant: In some oxidative cyclization routes to imidazo[1,2-a]pyridines, air can be used as the terminal oxidant, with the only byproduct being water. This avoids the need for stoichiometric, often toxic, chemical oxidants.[13]
Below is a workflow for developing a greener synthesis protocol.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Stability testing of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in different solvents.
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides insights into the potential stability challenges of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in various solvents. As a Senior Application Scientist, this document is designed to proactively address questions and troubleshoot common issues encountered during experimental work. Please note that while specific stability data for this exact molecule is not extensively published, the information herein is based on the known chemical properties of the imidazo[1,2-a]pyridine scaffold and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are rooted in the chemical nature of the imidazo[1,2-a]pyridine core and its substituents. Key potential degradation pathways include:
-
Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than simpler imidazoles.
-
Oxidation: The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it a target for oxidative degradation, potentially forming N-oxides or other oxidized species.[1] This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.
-
Photodegradation: Many heterocyclic aromatic compounds are light-sensitive. Exposure to UV or even ambient light over extended periods could lead to degradation.
-
Nucleophilic Substitution: The bromine atom at the 3-position is a potential site for nucleophilic substitution, especially in the presence of strong nucleophiles or in protic solvents that can facilitate this reaction.[2]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use, aprotic polar solvents such as DMSO, DMF, and acetonitrile are generally good choices. For longer-term storage, it is advisable to store the compound as a solid, protected from light and moisture at a low temperature. If a stock solution is necessary, using anhydrous aprotic solvents and storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is recommended.
Q3: Can I use protic solvents like methanol or ethanol?
A3: While this compound may be soluble in alcohols, caution is advised for long-term storage. Protic solvents can participate in or facilitate degradation pathways such as solvolysis (a type of nucleophilic substitution where the solvent is the nucleophile) at the C3-Br position. For immediate use in a reaction or analysis, they are often acceptable, but stability should be verified if solutions are to be stored for any length of time.
Q4: I've noticed a change in the color of my solution over time. What could this indicate?
A4: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This is often due to the formation of small amounts of highly colored degradation products resulting from oxidation or other decomposition pathways. If you observe a color change, it is crucial to re-analyze the purity of your sample before proceeding with your experiment.
Q5: How can I monitor the stability of this compound in my chosen solvent?
A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3] By analyzing the sample at different time points, you can quantify the parent compound and detect the appearance of any degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction. | The starting material may have degraded in the reaction solvent prior to the addition of other reagents. | Confirm the purity of the starting material immediately before use. Consider dissolving the compound just before it is needed rather than using a pre-made stock solution. |
| Poor reproducibility of experimental results. | Degradation of the compound in solution between experiments. | Prepare fresh solutions for each experiment. If using a stock solution, re-verify its concentration and purity regularly. Store stock solutions under inert gas at low temperatures. |
| Appearance of new peaks in HPLC analysis of a stored solution. | The compound is unstable under the storage conditions (solvent, temperature, light exposure). | Conduct a mini-stability study by storing the compound in the proposed solvent and analyzing it at set time points (e.g., 0, 24, 48 hours). If instability is confirmed, switch to a more suitable solvent or store as a solid. |
| Loss of compound potency or activity. | Chemical degradation has reduced the concentration of the active compound. | Use a validated analytical method to accurately quantify the compound in your solution. Ensure that storage and handling procedures are designed to minimize degradation. |
Predicted Solvent Stability Profile
The following table provides a qualitative prediction of the stability of this compound in common laboratory solvents based on general chemical principles. This should be used as a guideline and not as a substitute for experimental verification.
| Solvent Class | Example Solvents | Predicted Stability (Short-Term) | Potential Issues |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Hygroscopic; may contain water which can lead to hydrolysis over time. Use anhydrous grade. |
| Aprotic Non-Polar | Toluene, Dichloromethane | Good to Moderate | Lower solubility may be an issue. Ensure solvents are peroxide-free. |
| Protic Polar | Methanol, Ethanol | Moderate to Poor | Potential for solvolysis/nucleophilic substitution at the C3-Br position. |
| Aqueous Buffers | PBS, Tris | pH-dependent | Stability will be highly dependent on the pH. Extremes in pH (<4 or >8) are likely to promote hydrolysis. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.
3. Time Points and Analysis:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples.
-
Use a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) to separate the parent compound from any degradation products.[4]
-
Monitor the chromatograms at a suitable UV wavelength.
4. Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Identify the conditions under which the compound is most labile.
-
If significant degradation is observed, further analysis by LC-MS can be used to identify the mass of the degradation products, providing clues to their structures.
Visualizations
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Sites
Caption: Potential sites of degradation on the molecule. (Note: A placeholder is used for the chemical structure image)
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). Available at: [Link]
-
Filo. (2025). Reaction when 3 bromo pyridine is heated with NaNH2. Available at: [Link]
- Gueiffier, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
ResearchGate. (2019). What are the product of degradation from Pyridine? Available at: [Link]
-
Royal Society of Chemistry. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
-
ASM Journals. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2015). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. What are the product of degradation from Pyridine? Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the electrophilic bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged core in many biologically active compounds, and its functionalization is of significant interest.[1][2] The electron-rich nature of this heterocyclic system dictates a high regioselectivity for electrophilic substitution at the C3 position.[3][4]
Issue 1: Low or No Conversion to the 3-Bromo Product
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly starting material. What could be the problem?
Low or no conversion is a common issue that can often be traced back to the activity of the brominating agent or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[5][6][7] However, it can degrade over time, especially if exposed to moisture or light.
-
Solution: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from hot water.[6] Always store NBS in a desiccator, protected from light.
-
-
Insufficient Activation of the Brominating Agent: For less reactive substrates or milder conditions, an activator may be necessary.
-
Solution: If using NBS, the addition of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can enhance the electrophilicity of the bromine.[8]
-
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature.
-
Solution: If you are running the reaction at room temperature, consider moderately increasing the temperature. A range of 40-60 °C is often effective for the bromination of imidazo[1,2-a]pyridines.[4] Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
Experimental Protocol: A Starting Point for Optimization
-
To a solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (0.1 M), add N-bromosuccinimide (1.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC every 30 minutes.
-
If no significant conversion is observed after 2 hours, increase the temperature to 50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Multiple Products - Poor Regioselectivity and Over-bromination
Your reaction yields a mixture of products, making purification difficult and lowering the yield of the desired 3-bromo isomer. How can you improve selectivity?
The formation of multiple products typically points to over-bromination or reaction at less favored positions. The high electron density of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine ring system makes it susceptible to further bromination.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using too much of the brominating agent is a primary cause of over-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Start with a slight excess (e.g., 1.05 equivalents of NBS). You can perform a titration by adding the brominating agent portion-wise and monitoring the reaction by TLC or LC-MS.
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can provide the necessary activation energy for the formation of less stable, kinetically controlled products or drive the reaction towards di- or tri-brominated species.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
-
Highly Activating Substituent: The methoxy group on the phenyl ring is strongly activating, which can lead to bromination on the phenyl ring in addition to the desired C3 position of the imidazopyridine core.
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | MeCN or DCM, RT to 50 °C | Easy to handle solid, generally high yielding. | Can lead to over-bromination if not controlled.[5] |
| Sodium Bromite (NaBrO₂) ** | DMF, 60 °C, acidic conditions | Metal-free, efficient for C3-bromination.[4] | Requires careful control of pH. |
| Carbon Tetrabromide (CBr₄) | Visible light, photocatalyst | Mild conditions, can be highly selective.[1] | Requires photochemical setup. |
| Copper(II) Bromide (CuBr₂) ** | DMSO, elevated temperature | Can be used for sequential bromination and formylation.[10] | Requires a metal catalyst, which may need to be removed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and why?
The bromination of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is expected to be highly regioselective at the C3 position of the imidazo[1,2-a]pyridine core. This is due to the electronic properties of the heterocyclic system. The nitrogen atom at position 1 acts as a strong electron-donating group, significantly increasing the electron density at the C3 position, making it the most nucleophilic and thus the most susceptible to electrophilic attack.[3][4]
Q2: How do I choose the right brominating agent for my reaction?
The choice of brominating agent depends on the reactivity of your substrate and the desired selectivity.
-
For a standard, robust reaction, NBS is an excellent starting point due to its ease of use and generally high yields.[7]
-
If you encounter issues with over-bromination or require milder conditions, consider a photocatalytic method using CBr₄ .[1]
-
For a transition-metal-free approach, sodium bromite is a viable alternative.[3]
Q3: What are the key parameters to control for a successful bromination?
The three most critical parameters to control are:
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material while minimizing over-bromination.
-
Temperature: Start at room temperature and gently heat if necessary. Higher temperatures can lead to side product formation.
-
Reaction Time: Monitor the reaction progress diligently using an appropriate analytical technique (TLC, LC-MS) and quench the reaction promptly upon completion.
Q4: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.[11] Co-spotting the reaction mixture with the starting material can help in identifying the respective spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information, allowing you to identify the starting material, product, and any byproducts by their mass-to-charge ratios.[12][13][14] This is particularly useful for identifying over-brominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction mixture and running a quick ¹H NMR can definitively show the conversion to the product by the appearance of new signals and the disappearance of the C3-H proton of the starting material.[11][12]
Visualizing the Process
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The electrophilic bromine species is attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the 3-bromo product.[15]
Caption: A typical experimental workflow for the bromination reaction.
Troubleshooting Decision Tree
When faced with an unexpected result, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting common bromination issues.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available from: [Link]
-
Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. Available from: [Link]
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. Available from: [Link]
-
Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Taylor & Francis Online. Available from: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]
-
C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO. Available from: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]
- WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available from: [Link]
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. RUDN Journal of Chemistry. Available from: [Link]
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available from: [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available from: [Link]
-
A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PubMed Central. Available from: [Link]
-
Bromination Help. Reddit. Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available from: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. Available from: [Link]
-
Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. ACS Publications. Available from: [Link]
-
Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and alpha-Bromoketones. ResearchGate. Available from: [Link]
-
22.Analytical Techniques. chemrevise.org. Available from: [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Available from: [Link]
-
Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Organic Chemistry Portal. Available from: [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. ResearchGate. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for the Groebke-Blackburn-Bienaymé reaction for imidazopyridines.
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals utilizing this powerful multicomponent reaction (MCR) for the synthesis of imidazopyridines and related heterocyclic scaffolds. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GBB reaction has a very low yield or is not producing any of the desired imidazopyridine product. What are the likely causes and how can I fix it?
A1: Low or no product formation is one of the most common issues and can typically be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.
Potential Cause 1: Ineffective Catalyst Activation
The GBB reaction is an acid-catalyzed process that hinges on the initial formation of a reactive iminium species from the aminopyridine and the aldehyde.[1] If the catalyst is inappropriate for your specific substrates or is not active, this crucial first step will fail.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice between a Lewis acid and a Brønsted acid is substrate-dependent. A preliminary screen is highly recommended.
-
Lewis Acids: Scandium triflate (Sc(OTf)₃) is a highly effective, albeit expensive, catalyst that is often used as a benchmark.[2] Ytterbium triflate (Yb(OTf)₃) and Boron trifluoride etherate (BF₃·OEt₂) are also powerful options.[3][4]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid (HClO₄), and even strong Brønsted acid ionic liquids are common choices.[5][6] For some systems, milder acids like acetic acid (AcOH) can be effective, particularly in sensitive applications like DNA-encoded libraries.[5][7]
-
-
Catalyst Loading: While typical loadings range from 2-20 mol%, increasing the catalyst loading can sometimes initiate a stubborn reaction. However, excessive acid can lead to side reactions or degradation, so this should be done judiciously.
-
Water Contamination: Sc(OTf)₃ and other Lewis acids are sensitive to water. Ensure you are using anhydrous solvents and properly dried glassware. The inclusion of a dehydrating agent like trimethyl orthoformate can significantly improve yields in some cases.[4]
-
Potential Cause 2: Reagent Quality and Reactivity
The GBB reaction involves three components, and the purity and electronic nature of each can dramatically affect the outcome.
-
Troubleshooting Steps:
-
Check Reagent Purity:
-
Aldehydes: Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehydes.
-
Isocyanides: Isocyanides, known for their potent smell, can be prone to polymerization or hydrolysis. Ensure they are of high purity.
-
Aminopyridines: Verify the purity of your aminopyridine starting material.
-
-
Evaluate Substrate Electronics: Electron-poor aldehydes often demonstrate higher reactivity and lead to better yields.[4] Conversely, sterically hindered aldehydes or aminopyridines may require more forcing conditions (higher temperature, stronger catalyst) to react efficiently.
-
Potential Cause 3: Suboptimal Reaction Conditions
Temperature and solvent play a critical role in reaction kinetics and stability of intermediates.
-
Troubleshooting Steps:
-
Increase Temperature: Many GBB reactions that are sluggish at room temperature proceed smoothly with heating. Refluxing in methanol or ethanol is a common starting point.
-
Microwave Irradiation: Microwave-assisted synthesis is a well-documented method for accelerating the GBB reaction, often reducing reaction times from hours to minutes and improving yields.[3][8][9][10]
-
Solvent Choice: While methanol and ethanol are standard, other solvents can be effective. For instance, a mixture of dichloromethane/methanol has been used successfully.[3] The solvent is not always an innocent bystander; alcohols can sometimes be incorporated into side products.[11]
-
Q2: My reaction is messy, and I'm isolating significant side products. How can I improve the selectivity for the desired imidazopyridine?
A2: The formation of side products often points to competing reaction pathways. Understanding the GBB mechanism helps in diagnosing and suppressing these unwanted reactions. The primary side products are often linear Ugi-type adducts, which arise when the final cyclization step is slow or inhibited.
The reaction proceeds through a well-established pathway:
-
Iminium Formation: The acid catalyst activates the aldehyde, which then condenses with the exocyclic nitrogen of the 2-aminopyridine to form an iminium ion.
-
α-Addition: The isocyanide undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate.
-
Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a 5-exo-dig cyclization, forming the fused five-membered imidazole ring and yielding the final product.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Selectivity:
-
Promote Cyclization: The final cyclization step is often the key to avoiding side products.
-
Stronger Acid: Using a stronger acid catalyst (e.g., switching from p-TsOH to Sc(OTf)₃) can accelerate both iminium formation and the final cyclization.
-
Heat: Increasing the reaction temperature often favors the intramolecular cyclization over competing intermolecular reactions that might lead to Ugi adducts. This is especially true for sterically hindered substrates.
-
-
Substrate Choice:
-
Solvent Effects:
-
Protic solvents like methanol are generally preferred as they can stabilize the charged intermediates and facilitate the proton transfers involved in the mechanism. Aprotic solvents might slow the cyclization step, allowing side reactions to compete.
-
Q3: I've confirmed product formation by LCMS, but purifying the imidazopyridine product is difficult. What are the best practices for purification?
A3: Purification challenges are common, especially in library synthesis. The basic nature of the imidazopyridine core and the polarity of potential impurities require a systematic approach.
-
Recommended Purification Methods:
-
Flash Column Chromatography: This is the most common method for purifying GBB products on a laboratory scale.[3][6][13]
-
Solvent System: A gradient of hexanes and ethyl acetate is a standard starting point. For more polar products, adding a small amount of methanol or dichloromethane may be necessary.
-
Base Washing: To neutralize residual acid catalyst and improve chromatographic behavior, it is highly recommended to perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) before concentrating the crude material for chromatography.[6]
-
-
Acid/Base Extraction: For products that are difficult to separate from non-basic impurities, an acid/base workup can be effective. Dissolve the crude mixture in an organic solvent (e.g., EtOAc), extract with dilute acid (e.g., 1M HCl) to move the basic product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.
-
Crystallization/Precipitation: If the product is a solid, crystallization can be an excellent purification method. Alternatively, precipitating the product by adding an anti-solvent (e.g., hexanes) to a concentrated solution in a solvent like dichloromethane or ethyl acetate can sometimes isolate the product cleanly.
-
Sulfate Salt Formation: For large-scale synthesis, forming a sulfate salt has been shown to be an efficient method for purification, avoiding the need for chromatography and halogenated solvents.[4]
-
Optimization & Protocol Guide
General Troubleshooting Workflow
For a systematic approach to problem-solving, follow this workflow.
Caption: A stepwise workflow for troubleshooting common GBB reaction issues.
Comparative Table of Reaction Conditions
This table summarizes common starting conditions. Your specific substrates may require further optimization.
| Parameter | Common Choices | Considerations & Remarks | Key References |
| Catalyst | Brønsted Acids: p-TsOH, HClO₄, NH₄ClLewis Acids: Sc(OTf)₃, Yb(OTf)₃ | Sc(OTf)₃ is highly effective but moisture-sensitive and expensive. p-TsOH is a robust and economical choice for many substrates. | [4],[5],[6],[2] |
| Solvent | MeOH, EtOH, MeCN, CH₂Cl₂/MeOH | MeOH and EtOH are most common. Protic solvents can aid in proton transfer steps. Using water with sonication is a "green" alternative. | [3],[13],[11] |
| Temperature | Room Temp to Reflux (e.g., 65°C for MeOH) | Many reactions require heat. Microwave heating (100-150°C) can dramatically reduce reaction times. | [3],[9],[14] |
| Stoichiometry | 1:1:1 (Amidine:Aldehyde:Isocyanide) | A slight excess (1.1-1.2 equiv.) of the aldehyde and isocyanide can sometimes drive the reaction to completion. | [3] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to more side products or solubility issues. | [13] |
Standard Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol is a representative example and should be adapted based on your specific substrates.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.10 equiv)
-
Methanol (Anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 0.5 mmol, 47 mg) and p-TsOH·H₂O (0.05 mmol, 9.5 mg).
-
Dissolve the solids in anhydrous methanol (5 mL).
-
Add benzaldehyde (0.5 mmol, 53 mg, 51 µL) to the solution.
-
Add tert-butyl isocyanide (0.5 mmol, 41.5 mg, 56 µL) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or heat to reflux (approx. 65°C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL), followed by brine (10 mL).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure imidazopyridine product.[6]
References
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. PubMed. [Link]
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
-
Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PubMed Central. [Link]
-
Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. National Institutes of Health. [Link]
-
Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]
-
Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. Royal Society of Chemistry. [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
-
The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. [Link]
Sources
- 1. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 13. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 14. scielo.br [scielo.br]
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center dedicated to overcoming one of the most common hurdles in the development of imidazo[1,2-a]pyridine-based therapeutics: achieving optimal cell permeability. This guide is structured to provide immediate, actionable answers to common questions and in-depth troubleshooting for complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries encountered during the initial stages of compound development.
Question 1: What is cell permeability, and why is it a critical parameter for my imidazo[1,2-a]pyridine series?
Answer: Cell permeability is the ability of a compound to pass through a cell's lipid membrane to reach an intracellular target. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, for these compounds to be effective against intracellular targets (e.g., kinases, enzymes, or pathogens residing within a cell), they must first cross the cell membrane. Poor permeability leads to low bioavailability and diminished therapeutic efficacy, as the compound cannot reach its site of action in sufficient concentration.[3]
Question 2: What are the key physicochemical properties that govern the cell permeability of a small molecule?
Answer: The passive diffusion of a small molecule across a lipid bilayer is primarily governed by a balance of several key physicochemical properties.[4][5] Understanding these factors is the first step in rationally designing more permeable compounds.
-
Lipophilicity (log P): This measures a compound's affinity for a lipid-like environment versus an aqueous one. A log P value that is too low (hydrophilic) will prevent the compound from entering the lipid membrane, while a value that is too high can cause the compound to become trapped within the membrane or lead to poor aqueous solubility.[3][6]
-
Molecular Weight (MW): Smaller molecules generally diffuse more readily across cell membranes. As a general guideline, compounds with an MW below 500 Daltons are more likely to exhibit good permeability.[7]
-
Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. High PSA is associated with a large desolvation energy penalty, making it difficult for the compound to leave the aqueous environment and enter the lipophilic membrane interior.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[5] Each hydrogen bond must be broken for the molecule to desolvate, which requires energy. Masking or reducing these groups can enhance permeability.[8]
-
Ionization State (pKa): The charge of a molecule is a critical determinant. Ionized (charged) species are highly polar and do not readily cross the nonpolar lipid membrane.[6][7] The unionized form of a drug is typically much more permeable.[6]
Question 3: My initial in silico predictions for my imidazo[1,2-a]pyridine analog are poor. Should I abandon the molecule?
Answer: Not necessarily. In silico models, while valuable for initial screening, are predictive and may not perfectly capture the complex interplay of factors in a biological system. They are best used as a guide. If a promising compound shows poor predicted permeability, it warrants experimental validation. Furthermore, these predictions can highlight the specific liabilities (e.g., high PSA, low log P) that you can address through targeted chemical modification.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for diagnosing and solving specific permeability issues revealed during experimentation.
Troubleshooting Scenario 1: Poor Permeability in PAMPA Assay
Problem: My imidazo[1,2-a]pyridine compound shows low apparent permeability (Papp) in the Parallel Artificial Membrane Permeability Assay (PAMPA).
Analysis: The PAMPA assay exclusively measures passive diffusion across an artificial lipid membrane.[9][10] Poor results here point directly to a suboptimal physicochemical profile for passive transport. Active efflux or metabolism is not a factor in this assay.[11]
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low PAMPA permeability.
Data-Driven Structural Modification
The key is to systematically modify the structure and observe the effect on permeability. Below is a representative table illustrating how targeted changes can improve permeability, based on structure-activity relationship (SAR) principles.[12][13]
| Compound | R1 Group | R2 Group | MW | cLogP | PSA (Ų) | HBD | Papp (10⁻⁶ cm/s) |
| Parent | -H | -COOH | 218.2 | 1.5 | 65.1 | 2 | 0.5 (Low) |
| Analog 1 | -H | -COOCH₃ | 232.2 | 2.0 | 52.9 | 1 | 2.5 (Medium) |
| Analog 2 | -Cl | -COOCH₃ | 266.7 | 2.7 | 52.9 | 1 | 5.1 (High) |
| Analog 3 | -Cl | -CONHCH₃ | 265.7 | 2.1 | 61.8 | 2 | 1.8 (Low-Medium) |
-
Analysis:
-
Parent to Analog 1: Masking the carboxylic acid (a charged group at physiological pH) as a methyl ester reduces PSA and HBD count, significantly improving Papp.[14]
-
Analog 1 to Analog 2: Adding a lipophilic chlorine atom at R1 increases the cLogP, further enhancing passive diffusion.
-
Analog 2 vs. Analog 3: Converting the ester back to a secondary amide re-introduces an HBD and increases PSA, resulting in lower permeability compared to the ester analog. This demonstrates the sensitivity of permeability to specific functional groups.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a generalized procedure for assessing gastrointestinal (GI) tract permeability.
-
Prepare Lipid Solution: Dissolve lecithin (or a custom lipid mix) in dodecane to create the artificial membrane solution. A common concentration is 4% (w/v).[15]
-
Coat Donor Plate: Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lipid solution to the membrane of each well. Allow the solvent to evaporate completely (approx. 15-20 minutes).[16]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., Phosphate-Buffered Saline, pH 7.4) representing the receiving compartment.
-
Prepare Compound Solutions:
-
Assemble the PAMPA Sandwich:
-
Add 200 µL of your compound solution to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor buffer.
-
-
Incubation: Incubate the plate sandwich at room temperature for 4 to 18 hours.[15][16] Incubation should be in a humidified chamber to prevent evaporation.
-
Quantification:
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the permeability coefficient. Refer to manufacturer or literature protocols for the full equation and definitions of variables (e.g., well volume, membrane area, incubation time).[11]
Troubleshooting Scenario 2: Good PAMPA Permeability, Poor Cell-Based Permeability
Problem: My compound looked promising in the PAMPA assay, but shows low permeability and/or a high efflux ratio in a Caco-2 cell assay.
Analysis: This discrepancy is a classic sign of active biological processes at play. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and, crucially, active transport proteins.[17][18] A high efflux ratio (Papp B-A / Papp A-B > 2) strongly suggests your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[10][18] These pumps actively transport your compound out of the cell, reducing its net absorption.[19][20]
Experimental Workflow for Efflux Assessment
Caption: Workflow for diagnosing and confirming active efflux.
Strategies to Mitigate Efflux:
If your imidazo[1,2-a]pyridine is identified as an efflux substrate, consider these structural modifications:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and bind substrates through hydrogen bonds. N-methylation or replacing an amine with a less basic group can disrupt this recognition.[8]
-
Increase Rigidity/Introduce Cyclization: Conformationally flexible molecules can more easily adapt to the binding pocket of an efflux pump. Introducing rigidity through cyclization can prevent the adoption of a conformation recognized by the transporter.[21]
-
Slightly Increase Polarity/Add H-bond Acceptors: While counterintuitive to passive permeability, slightly increasing polarity can sometimes disrupt the hydrophobic interactions within the efflux pump binding site. This is a delicate balance and requires careful SAR.
-
Avoid Known Efflux Pharmacophores: Analyze the structure of your compound against known pharmacophores for P-gp or BCRP. If your molecule contains a recognized motif, modify that region.
Protocol: Caco-2 Permeability Assay
This is a complex cell-based assay requiring expertise in cell culture.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21 days. During this time, the cells differentiate and form a polarized monolayer with functional tight junctions.[17]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.[22]
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Prepare Dosing Solutions: Prepare the test compound in the transport buffer at the desired concentration.
-
Permeability Measurement (A -> B):
-
Wash the cell monolayers with warm (37°C) transport buffer.
-
Add the dosing solution to the apical (A, upper) chamber and fresh buffer to the basolateral (B, lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Measurement (B -> A):
-
On a parallel set of monolayers, perform the reverse experiment. Add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber for analysis.
-
-
Quantification and Calculation: Analyze the concentration of the compound in the collected samples using LC-MS/MS. Calculate the Papp values for both directions (A-B and B-A) and determine the efflux ratio.[17]
By employing this structured approach of hypothesis testing, targeted experimentation, and rational design, you can effectively diagnose and overcome the permeability challenges associated with your imidazo[1,2-a]pyridine-based compounds, accelerating their journey through the drug development pipeline.
References
- Vertex AI Search. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF.
- JoVE. (2025). Factors Affecting Drug Distribution: Tissue Permeability.
- National Institutes of Health. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article.
- National Institutes of Health. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?
- Semantic Scholar. (n.d.). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.
- Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Charnwood Discovery. (n.d.). PAMPA In Vitro Assay.
- ResearchGate. (2025). IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
- MDPI. (n.d.). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa.
- Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- PubMed Central. (n.d.). Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.co.za [journals.co.za]
- 6. fiveable.me [fiveable.me]
- 7. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
- 20. Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Navigating the Toxicological Landscape of Imidazo[1,2-a]pyridine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising, yet complex, imidazo[1,2-a]pyridine scaffold. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the toxicity of your novel drug candidates. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate toxicity, thereby accelerating the development of safer and more effective therapeutics. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] However, like many nitrogen-containing heterocycles, this scaffold is not without its toxicological challenges.[3] This guide will walk you through a systematic approach to de-risking your imidazo[1,2-a]pyridine drug candidates.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the preclinical development of imidazo[1,2-a]pyridine derivatives.
My lead imidazo[1,2-a]pyridine candidate shows significant cytotoxicity in initial screens. What are the first troubleshooting steps?
Observing cytotoxicity is a common starting point in the safety assessment of novel compounds. The key is to systematically characterize the nature and extent of this toxicity.
Initial Steps:
-
Confirm the Finding: Repeat the cytotoxicity assay to ensure the result is reproducible. Use a fresh dilution of your compound and consider testing a newly synthesized batch to rule out impurities.
-
Determine the Potency of the Cytotoxicity: Calculate the IC50 (the concentration that inhibits 50% of cell viability) across multiple cell lines, including both cancerous and non-cancerous "normal" cell lines (e.g., HEK293). A significantly lower IC50 in cancer cells compared to normal cells indicates a favorable therapeutic window.[4]
-
Assess the Nature of Cell Death: It is crucial to understand how your compound is killing cells. Is it inducing a controlled, programmed cell death (apoptosis) or causing catastrophic cell lysis (necrosis)? Assays like Annexin V/Propidium Iodide staining can differentiate between these mechanisms.[5][6] Apoptosis is often a desired outcome for anticancer agents, while necrosis can trigger inflammation and is generally considered more toxic.
How can I investigate if the observed toxicity is due to the parent compound or a metabolite?
Metabolic activation is a frequent cause of toxicity for many drug candidates. The cytochrome P450 (CYP) enzyme system is a major player in drug metabolism and can convert a benign compound into a reactive, toxic species.[7][8]
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Incubate your compound with human liver microsomes, which contain a rich complement of CYP enzymes.[9] Analyze the mixture over time using LC-MS/MS to identify metabolites. You can then synthesize these metabolites and test their cytotoxicity directly.
-
CYP Inhibition Studies: Co-incubate your compound with cultured cells in the presence and absence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific inhibitors for major isoforms like CYP3A4.[9] A significant reduction in cytotoxicity in the presence of a CYP inhibitor strongly suggests that a metabolite is responsible for the toxic effects.
-
Hepatocyte Co-cultures: Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they provide a more physiologically relevant environment.
My imidazo[1,2-a]pyridine candidate is showing signs of hepatotoxicity in animal models. What structural modifications can I explore to mitigate this?
Hepatotoxicity is a serious concern in drug development. For imidazo[1,2-a]pyridines, this can be linked to the formation of reactive metabolites.
Strategies for Structural Modification:
-
Block Metabolic Hotspots: If you have identified a specific site on your molecule that is being oxidized to a reactive species, you can try to block this "metabolic hotspot." This is often achieved by introducing a metabolically stable group, such as a fluorine atom, at or near the site of metabolism.
-
Modulate Electronic Properties: The electronic properties of the imidazo[1,2-a]pyridine ring and its substituents can influence the likelihood of metabolic activation. The introduction of electron-withdrawing groups can sometimes decrease the propensity for oxidative metabolism.
-
Improve Physicochemical Properties: Poor solubility can sometimes lead to compound precipitation in the liver, causing toxicity. Improving solubility through the addition of polar functional groups can sometimes alleviate this issue.[10]
What are the key off-target liabilities I should be concerned about with imidazo[1,2-a]pyridine derivatives?
Beyond general cytotoxicity, it's important to screen for specific off-target effects that can lead to clinical failures.
Key Off-Target Screens:
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a critical safety screen for all drug candidates.
-
Kinase Panel Screening: The imidazo[1,2-a]pyridine scaffold is found in many kinase inhibitors.[11] If your intended target is not a kinase, it is wise to screen your compound against a panel of kinases to assess selectivity and identify potential off-target activities that could lead to toxicity.
-
CYP Inhibition/Induction: As mentioned earlier, your compound could inhibit or induce CYP enzymes, leading to drug-drug interactions with co-administered medications.[12]
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key experiments to assess the toxicity of your imidazo[1,2-a]pyridine drug candidates.
In Vitro Cytotoxicity Assessment: MTT and LDH Assays
These two assays provide complementary information on cell viability and membrane integrity.
MTT Assay Protocol: [4][13][14]
-
Cell Seeding: Seed your cells of choice in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your imidazo[1,2-a]pyridine compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol: [5][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add an LDH reaction mixture (commercially available kits).
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)[16][17][18]
This study provides an initial assessment of the in vivo toxicity of your compound.
Protocol Outline:
-
Animal Selection: Use a single sex of rodents (usually females) for the initial study.
-
Dosing: Administer the compound orally at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose should be selected based on in vitro cytotoxicity data and any other available information.[16]
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The primary endpoint is mortality. The pattern of mortality at different dose levels allows for the classification of the compound's toxicity.
-
Pathology: At the end of the study, conduct a gross necropsy of all animals and consider histopathological examination of key organs, especially the liver.
Part 3: Visualizing Key Concepts
Workflow for Toxicity Assessment of Imidazo[1,2-a]pyridine Candidates
Caption: A systematic workflow for the toxicological assessment and optimization of novel imidazo[1,2-a]pyridine drug candidates.
Potential Metabolic Activation of Imidazo[1,2-a]pyridines
Caption: A simplified diagram illustrating the metabolic activation of imidazo[1,2-a]pyridines by cytochrome P450 enzymes, leading to potentially toxic reactive metabolites.
Part 4: Data Summary Table
| Assay Type | Purpose | Key Parameters | Typical Observations with Imidazo[1,2-a]pyridines |
| In Vitro Cytotoxicity (MTT/LDH) | Assess general cell killing | IC50 (µM) | Varies widely depending on substitution patterns. Some derivatives show potent cytotoxicity against cancer cell lines.[2][6] |
| Annexin V/PI Staining | Determine mechanism of cell death | % Apoptotic vs. Necrotic Cells | Can induce apoptosis, which is often a desired effect for anticancer agents.[6] |
| Metabolic Stability (Microsomes) | Evaluate susceptibility to metabolism | Half-life (t1/2), Intrinsic Clearance | Can be metabolized by CYP enzymes; stability is structure-dependent.[17] |
| hERG Patch Clamp | Assess risk of cardiotoxicity | IC50 (µM) | A critical safety checkpoint; data is compound-specific. |
| In Vivo Acute Toxicity (OECD 423) | Determine initial in vivo safety | LD50 (mg/kg), Clinical Signs | Provides a classification of acute toxicity. Some derivatives may show signs of hepatotoxicity at higher doses. |
Conclusion
The imidazo[1,2-a]pyridine scaffold holds immense potential for the development of novel therapeutics. However, a thorough and systematic evaluation of potential toxicities is paramount to success. By employing the strategies and protocols outlined in this guide, researchers can proactively identify and mitigate toxicological liabilities, ultimately leading to the development of safer and more effective drug candidates. Remember that every compound is unique, and a tailored approach to toxicity assessment is always necessary.
References
-
Chavda, V. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]
-
Gesing, A., et al. (2019). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Bioorganic & Medicinal Chemistry, 27(15), 3335-3353. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1-15. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(1), 1-20. Retrieved from [Link]
-
The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity. Retrieved from [Link]
-
Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis, 19(11), 1969-1973. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2567-2575. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]
-
MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 28(12), 4728. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]
-
In silico toxicology consortium. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]
-
Wu, D., et al. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Archives of Toxicology, 71(10), 624-631. Retrieved from [Link]
-
Khan, I., et al. (2024). Recent drug design strategies and identification of key heterocyclic scaffolds for promising anticancer targets. Pharmacology & Therapeutics, 254, 108579. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology, 94(9), 2949-2968. Retrieved from [Link]
-
Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 9(2), E101-E105. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(33), 7176-7183. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Martinez-Alvarez, R., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22372. Retrieved from [Link]
-
ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3456. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(33), 5951-5976. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2019). Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry, 39(5), 1231-1244. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise functionalization of this bicyclic heterocycle is paramount for modulating its pharmacological activity. This guide provides an in-depth analysis of the structural confirmation of a key derivative, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, utilizing the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only present the experimental data but also delve into the rationale behind the observed spectral patterns, offering a comparative analysis with a closely related analogue to solidify the structural assignment.
The Imperative of Unambiguous Structural Elucidation
Comparative Spectral Analysis: The Key to Confidence
To unequivocally confirm the structure of this compound, a comparative analysis with its non-brominated counterpart, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, is invaluable. By examining the influence of the bromine substituent on the NMR spectra, we can confidently assign the position of bromination.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.07 | ~8.10 | d | ~6.8 |
| H-8 | 7.60 | ~7.65 | d | ~9.2 |
| H-7 | 7.13 | ~7.20 | t | ~8.0 |
| H-6 | 6.74 | ~6.80 | t | ~6.8 |
| H-2'/H-6' | 7.87 | ~7.90 | d | ~8.4 |
| H-3'/H-5' | 6.96 | ~7.00 | d | ~8.4 |
| OCH₃ | 3.84 | ~3.85 | s | - |
| H-3 | 7.74 | Absent | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) |
| C-2 | 145.5 | ~145-146 |
| C-3 | 107.2 | ~95-100 (C-Br) |
| C-5 | 124.5 | ~124-125 |
| C-6 | 112.2 | ~112-113 |
| C-7 | 125.4 | ~125-126 |
| C-8 | 117.2 | ~117-118 |
| C-8a | 145.6 | ~145-146 |
| C-1' | 126.3 | ~126-127 |
| C-2'/C-6' | 127.2 | ~127-128 |
| C-3'/C-5' | 114.1 | ~114-115 |
| C-4' | 159.5 | ~159-160 |
| OCH₃ | 55.3 | ~55.4 |
Note: The spectral data for this compound is predicted based on known substituent effects and data from similar compounds, as direct experimental data from a peer-reviewed source was not available at the time of this guide's creation. The data for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is from peer-reviewed literature.
Deciphering the Spectra: A Causality-Driven Interpretation
The most telling piece of evidence for the successful bromination at the 3-position is the disappearance of the singlet signal corresponding to H-3 in the ¹H NMR spectrum. In the parent compound, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, this proton typically resonates around δ 7.74 ppm. Its absence in the spectrum of the brominated product is a definitive indicator of substitution at this position.
Furthermore, the introduction of the electron-withdrawing bromine atom at C-3 is expected to induce a significant upfield shift in the ¹³C NMR spectrum for this carbon. We predict the C-3 resonance to shift from approximately δ 107.2 ppm to the δ 95-100 ppm range, a characteristic chemical shift for a carbon atom bearing a bromine.
The chemical shifts of the protons on the pyridine ring (H-5, H-6, H-7, and H-8) are expected to be only slightly affected by the C-3 bromination, as the effect is transmitted through several bonds. Similarly, the signals for the 4-methoxyphenyl substituent should remain largely unchanged.
Experimental Protocol: A Self-Validating Workflow
The following section outlines a robust, self-validating protocol for the synthesis and NMR analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this class of compounds is the reaction of a 2-aminopyridine with an α-haloketone, followed by bromination.[1]
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Protocol:
-
Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
-
-
Bromination at the 3-position:
-
Dissolve the synthesized 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
NMR Sample Preparation and Analysis
Diagram 2: NMR Analysis Workflow
Caption: Standard workflow for NMR sample preparation and data analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For unambiguous assignment, especially for the aromatic regions, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign each signal in both the ¹H and ¹³C NMR spectra to the corresponding nucleus in the molecule, using the comparative data and knowledge of substituent effects. 2D NMR data will be instrumental in this process.
-
Conclusion
The structural confirmation of this compound is definitively achieved through a careful analysis of its ¹H and ¹³C NMR spectra, particularly when compared to its non-brominated precursor. The disappearance of the H-3 signal in the ¹H NMR spectrum and the significant upfield shift of the C-3 signal in the ¹³C NMR spectrum serve as unambiguous markers for successful bromination at the desired position. By following the detailed experimental protocols and a logical, causality-driven approach to spectral interpretation, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable and reproducible downstream biological evaluation.
References
-
Synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot multicomponent reaction. National Institutes of Health. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. National Institutes of Health. [Link]
-
Supplementary Information - Beilstein Journals. Beilstein Journals. [Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
Sources
A Comparative Analysis for the Medicinal Chemist: 3-Bromo vs. 3-Chloro Imidazo[1,2-a]pyridine Derivatives
An In-depth Guide to Synthesis, Reactivity, and Biological Significance
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antifungal, antiviral, and enzyme inhibitory activities.[3][4] The strategic functionalization of this heterocyclic system is paramount in modulating its pharmacological profile. Among the most common modifications, halogenation at the C3-position plays a pivotal role in tuning the electronic properties, metabolic stability, and binding interactions of the molecule.
This guide provides a comprehensive comparative study of 3-bromo and 3-chloro imidazo[1,2-a]pyridine derivatives, offering insights into their synthesis, reactivity in key cross-coupling reactions, and implications for biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the design and optimization of novel imidazo[1,2-a]pyridine-based therapeutics.
I. Synthesis: The Gateway to Halogenated Scaffolds
The introduction of a bromine or chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring is a crucial first step in the synthesis of a diverse library of derivatives. The choice of halogenating agent and reaction conditions significantly impacts the efficiency, regioselectivity, and environmental footprint of the synthesis.
Electrophilic Halogenation: A Common Strategy
The most prevalent method for the synthesis of 3-haloimidazo[1,2-a]pyridines is electrophilic halogenation. This typically involves the reaction of the parent imidazo[1,2-a]pyridine with a suitable halogen source.
-
Bromination: N-bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of imidazo[1,2-a]pyridines.[5][6] The reaction is often carried out in a suitable organic solvent, and mechanistic studies suggest the involvement of a nitrosnium ion (NO+) in catalyzing the oxidative bromination.[7] Alternative brominating agents include dibromo-dimethylhydantoin (DBDMH) and bromine (Br2).[8]
-
Chlorination: Similarly, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of this scaffold.[9] However, alternative and often more environmentally friendly methods have been developed. For instance, chloramine-T has been successfully employed for the regioselective chlorination of imidazo[1,2-a]pyridines at room temperature in the absence of a metal catalyst and solvent.[9][10] Another approach utilizes sodium chlorite (NaClO2) as the chlorine source under acidic conditions.[7]
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of 3-haloimidazo[1,2-a]pyridines.
Caption: Synthetic workflow for 3-halo-imidazo[1,2-a]pyridines.
Experimental Protocol: Representative Bromination with NBS
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
II. Comparative Reactivity in Cross-Coupling Reactions
The 3-halo substituent serves as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. The choice between a 3-bromo and a 3-chloro derivative significantly impacts the reaction conditions and efficiency.
Aryl and heteroaryl bromides are generally more reactive than their chloro-counterparts in palladium-catalyzed cross-coupling reactions.[11] This reactivity trend (I > Br > OTf > Cl) is primarily attributed to the differences in the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[11]
Key Differences in Reactivity:
| Feature | 3-Bromo Derivatives | 3-Chloro Derivatives |
| C-X Bond Dissociation Energy | Lower, making the bond easier to break.[11] | Higher, requiring more energy for cleavage.[11] |
| Oxidative Addition Rate | Generally faster in palladium-catalyzed reactions.[11] | Typically slower, often requiring more forcing conditions.[11] |
| Catalyst & Ligand Choice | Can often be achieved with standard palladium catalysts and ligands. | Frequently require more sophisticated, electron-rich, and bulky phosphine ligands to facilitate oxidative addition.[11] |
| Reaction Conditions | Milder temperatures and shorter reaction times are often sufficient. | May necessitate higher temperatures and longer reaction times. |
| Cost & Availability | Generally more expensive starting materials. | More cost-effective and widely available starting materials.[11] |
The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the C-X bond is broken.
Caption: Generalized catalytic cycle for cross-coupling reactions.
III. Physicochemical and Crystallographic Properties
The nature of the halogen at the C3-position can influence the physicochemical properties of the imidazo[1,2-a]pyridine derivatives, such as their lipophilicity and crystal packing. While comprehensive comparative data is not always available, some general trends can be inferred.
-
Lipophilicity: Bromine is generally considered to be more lipophilic than chlorine, which can impact the solubility and membrane permeability of the resulting compounds.
-
Crystal Packing: The larger size of the bromine atom compared to chlorine can lead to differences in crystal packing and intermolecular interactions. X-ray crystallographic studies of various imidazo[1,2-a]pyridine derivatives have revealed the importance of C-H···Cl and π–π stacking interactions in building supramolecular assemblies.[12][13] Similar interactions are expected for the bromo derivatives, although with potentially different geometric parameters.
| Property | 3-Bromo-imidazo[1,2-a]pyridine | 3-Chloro-imidazo[1,2-a]pyridine |
| Molecular Weight | 197.03 g/mol [14] | 152.58 g/mol |
| XLogP3 | 1.9 | 1.6 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Rotatable Bond Count | 0 | 0 |
Note: XLogP3 and other computed properties can vary slightly depending on the algorithm used. Data for the chloro-derivative is estimated based on standard fragment contributions.
IV. Comparative Biological and Pharmacological Profiles
The ultimate goal of synthesizing these halogenated derivatives is often to modulate their biological activity. The electronic and steric differences between bromine and chlorine can lead to significant variations in potency, selectivity, and pharmacokinetic properties.
Imidazo[1,2-a]pyridine derivatives have shown a broad range of biological activities, and the presence and nature of a halogen at the C3-position can be critical for their efficacy.
-
Anticancer Activity: Numerous studies have highlighted the anticancer potential of halogenated imidazo[1,2-a]pyridines. For example, certain 3-aminoimidazo[1,2-a]pyridine derivatives with a p-chlorophenyl group at the C3-position have demonstrated potent inhibitory activity against colon (HT-29) and melanoma (B16F10) cancer cell lines.[15][16]
-
Antifungal Activity: 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized and evaluated for their antifungal activity against resistant strains of Candida albicans, with some compounds showing promising minimum inhibitory concentrations (MICs).[17]
-
Enzyme Inhibition: Substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of various enzymes, including PI3 kinase p110alpha.[4]
| Compound Class | Target/Activity | Representative Data | Reference |
| 3-Aminoimidazo[1,2-a]pyridines (with C3 p-chlorophenyl) | Anticancer (HT-29 cells) | IC50 = 4.15 ± 2.93 µM | |
| 3-Aminoimidazo[1,2-a]pyridines (with C3 p-chlorophenyl) | Anticancer (B16F10 cells) | IC50 = 14.39 ± 0.04 µM | |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Antifungal (C. albicans) | MIC = 41.98 µmol/L for compound 10i | [17] |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives | C-6 Amination Products | High yields (79-98%) | [18][19] |
Experimental Protocol: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., HT-29, B16F10)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (3-bromo and 3-chloro imidazo[1,2-a]pyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
V. Conclusion and Future Perspectives
The choice between 3-bromo and 3-chloro imidazo[1,2-a]pyridine derivatives is a strategic decision in drug discovery that involves a trade-off between synthetic accessibility, reactivity, and ultimately, biological efficacy. While 3-bromo derivatives offer higher reactivity in cross-coupling reactions, often leading to more straightforward synthetic routes, the cost-effectiveness and broader availability of chlorinated starting materials make them an attractive alternative, especially with the advent of highly active catalyst systems.
From a biological standpoint, the subtle yet significant differences in the electronic and steric properties of bromine and chlorine can have a profound impact on a compound's pharmacological profile. The development of quantitative structure-activity relationships (QSAR) for large, paired libraries of 3-bromo and 3-chloro imidazo[1,2-a]pyridine derivatives would be invaluable in elucidating the precise role of the halogen in target binding and overall activity.
Future research in this area should focus on the systematic evaluation of these halogenated analogs in a variety of biological assays to build a more comprehensive understanding of their comparative advantages. Such studies will undoubtedly pave the way for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 128-140. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐bromoimidazo(1,2‐a)pyridines. Retrieved from [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
Mondal, P., & Hajra, A. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3250–3256. [Link]
-
Singh, U., & Kumar, A. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 899. [Link]
-
Reddy, C. R., & Rao, G. V. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). [Link]
-
Li, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. [Link]
-
Mondal, P., & Hajra, A. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3250–3256. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Retrieved from [Link]
-
Benali, S., et al. (2020). Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 701–706. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 11(1). [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). NBS Mediated One-Pot Regioselective Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines and Their Unambiguous Characterization Through 2D NMR and X-Ray Crystallography. Retrieved from [https://www.researchgate.net/publication/382806509_NBS_Mediated_One-Pot_Regioselective_Synthesis_of_23-Disubstituted_Imidazo12-a]pyridines_and_Their_Unambiguous_Characterization_Through_2D_NMR_and_X-Ray_Crystallography]([Link])
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]
-
Al-Majid, A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6296. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Retrieved from [Link]
-
Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(21), 2419-2443. [Link]
-
ACS Publications. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Guedes, G. P., et al. (2013). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 7, 13. [Link]
-
ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
IUCr Journals. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 2-Phenylimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their anticancer and antimicrobial properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction to the 2-Phenylimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has been identified as a core structure in numerous biologically active molecules. Its unique electronic and steric properties make it an attractive template for designing ligands that can interact with a variety of biological targets. The addition of a phenyl group at the 2-position further enhances its therapeutic potential by providing a key point for structural modifications that can modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as ligands for various receptors in the central nervous system.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-phenylimidazo[1,2-a]pyridine analogs can be finely tuned by introducing various substituents at different positions of the scaffold. The following sections delve into the SAR for anticancer and antimicrobial activities, supported by comparative data from published studies.
Anticancer Activity
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting potent activity against a range of cancer cell lines. A significant focus of research has been on their role as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[2][3]
Systematic modifications of the 2,6,8-positions of the imidazo[1,2-a]pyridine ring have led to the identification of potent PI3Kα inhibitors.[2] The general structure and key positions for modification are illustrated below.
Table 1: Comparison of Anticancer Activity of 2-Phenylimidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors
| Compound | R1 (at C2) | R2 (at C6) | R3 (at C8) | PI3Kα IC50 (nM)[2] | T47D (Breast Cancer) IC50 (µM)[2] |
| 1 | Phenyl | -NO2 | -H | >10000 | >100 |
| 2 | Phenyl | -NO2 | -Cl | 3500 | 25.3 |
| 3 | 4-Fluorophenyl | -NO2 | -Cl | 150 | 1.8 |
| 4 | 4-Chlorophenyl | -NO2 | -Cl | 210 | 3.5 |
| 5 | 3,4-Difluorophenyl | -NO2 | -Cl | 180 | 2.1 |
From the data presented in Table 1, several key SAR insights can be drawn:
-
Substitution at C8: The introduction of a chlorine atom at the C8 position significantly enhances both PI3Kα inhibitory activity and antiproliferative activity against T47D breast cancer cells, as seen in the comparison between compound 1 and 2 .[2]
-
Substitution on the 2-Phenyl Ring: Modifications to the 2-phenyl ring have a profound impact on potency. The introduction of a fluorine atom at the para-position of the phenyl ring (compound 3 ) leads to a dramatic increase in PI3Kα inhibition compared to the unsubstituted phenyl analog (compound 2 ).[2] Other halogen substitutions, such as chlorine (compound 4 ) and difluoro substitutions (compound 5 ), also result in potent inhibitors.[2]
Beyond PI3K inhibition, 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum anticancer activity. The following table summarizes the cytotoxic effects of various analogs against different cancer cell lines.
Table 2: Comparison of General Anticancer Activity of 2-Phenylimidazo[1,2-a]pyridine Analogs
| Compound | R (at C2 of Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | -H | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |
| 7 | 2,4-Difluoro | MCF-7 (Breast) | 9.60 ± 3.09 | [4] |
| 8 | -H | HT-29 (Colon) | >200 | [4] |
| 9 | 4-Nitro | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
The data in Table 2 highlights the following SAR trends:
-
Substitution on the 2-Phenyl Ring: The nature of the substituent on the 2-phenyl ring is critical for cytotoxicity. A 2,4-difluorophenyl substitution (compound 7 ) enhances activity against MCF-7 cells compared to the unsubstituted analog (compound 6 ).[4] Similarly, a nitro group at the para-position of the phenyl ring (compound 9 ) confers potent activity against HT-29 colon cancer cells, where the unsubstituted analog (compound 8 ) is inactive.[4]
Caption: Key SAR trends for the anticancer activity of 2-phenylimidazo[1,2-a]pyridine analogs.
Antimicrobial Activity
Derivatives of 2-phenylimidazo[1,2-a]pyridine have also shown promising activity against a range of bacterial and fungal pathogens. The structural modifications influencing their antimicrobial potency are discussed below.
Systematic variations on the 2-phenylimidazo[1,2-a]pyridine scaffold have been explored to optimize antibacterial activity. The following table presents the minimum inhibitory concentrations (MICs) of selected analogs against various bacterial strains.
Table 3: Comparison of Antibacterial Activity of 2-Phenylimidazo[1,2-a]pyridine Analogs
| Compound | R1 (at C7) | R2 (on Phenyl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference | |---|---|---|---|---| | 10 | -H | -H | >100 | >100 |[5] | | 11 | -CH3 | 4-Cl | 16 | 32 |[5] | | 12 | -CH3 | 4-F | 8 | 16 |[5] | | 13 | -Cl | 4-F | 4 | 8 |[5] |
The data in Table 3 reveals important SAR for antibacterial activity:
-
Substitution at C7: The presence of a substituent at the C7 position appears crucial for antibacterial activity. The unsubstituted analog (compound 10 ) is inactive, while the introduction of a methyl group (compounds 11 and 12 ) or a chloro group (compound 13 ) confers significant potency.[5] A chloro group at C7 generally leads to better activity than a methyl group.[5]
-
Substitution on the 2-Phenyl Ring: Halogen substitution on the 2-phenyl ring enhances antibacterial activity. A 4-fluoro substituent (compound 12 ) is more effective than a 4-chloro substituent (compound 11 ).[5]
Caption: Key SAR trends for the antimicrobial activity of 2-phenylimidazo[1,2-a]pyridine analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of 2-phenylimidazo[1,2-a]pyridine analogs and the key biological assays used to evaluate their activity.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine Analogs
A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthetic Protocol:
-
To a solution of the appropriately substituted 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL), add the corresponding α-bromoacetophenone derivative (1.1 mmol).
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., diethyl ether) and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-phenylimidazo[1,2-a]pyridine analog.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine analogs.
In Vitro Anticancer Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazo[1,2-a]pyridine analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
The clonogenic assay assesses the ability of a single cell to grow into a colony.[9][10][11][12]
Protocol:
-
Cell Treatment: Treat a sub-confluent culture of cancer cells with the test compounds for a specified duration.
-
Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 60 mm dishes.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.
Western blotting is used to detect specific proteins in a sample.[13][14][15][16][17]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the 2-phenylimidazo[1,2-a]pyridine analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the structure-activity relationships of its analogs, with a particular focus on their anticancer and antimicrobial activities. The presented data clearly demonstrates that strategic modifications at various positions of the scaffold can lead to significant improvements in potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives, thereby facilitating the rational design of next-generation drugs based on this privileged structure. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of 2-phenylimidazo[1,2-a]pyridine analogs.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. Retrieved January 14, 2026, from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Clonogenic Assay: Adherent Cells. Retrieved January 14, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Determination of Caspase Activation by Western Blot. Retrieved January 14, 2026, from [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Clonogenic Assays Protocols | PDF | Cell Culture | Assay. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Antibacterial imidazo[1,2-a]pyridines. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. Retrieved January 14, 2026, from [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved January 14, 2026, from [Link]
Sources
- 1. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scribd.com [scribd.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating in vitro results of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with in vivo models.
This guide provides a strategic framework for transitioning the promising, yet preliminary, in vitro findings of the novel compound, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, into a robust in vivo validation program. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] This document will, therefore, outline a comparative and logical approach to validating the hypothesized anti-inflammatory and anticancer effects of this specific compound in relevant animal models.
The Imperative of In Vivo Validation: From Petri Dish to Preclinical Promise
In vitro assays are indispensable tools for high-throughput screening and initial mechanism-of-action studies. They offer a controlled environment to probe a compound's direct effects on specific cell lines or enzymes. However, a petri dish is not a complete biological system. The journey of a drug from administration to its target in a living organism is fraught with complex physiological processes including absorption, distribution, metabolism, and excretion (ADME). In vivo models are, therefore, essential to understand a drug's efficacy, safety, and pharmacokinetic profile in the context of a whole organism.[4][5]
This guide will focus on two potential therapeutic avenues for this compound, based on the known activities of its chemical class: anti-inflammatory/analgesic and anticancer activities.
Visualizing the Path Forward: The In Vivo Validation Workflow
The following diagram illustrates the logical progression from initial in vitro data to comprehensive in vivo assessment.
Caption: Workflow for in vivo validation.
Part 1: Validation of Anti-Inflammatory and Analgesic Activity
Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain.[1][2] Assuming our lead compound shows potent in vitro COX-2 inhibition, the following in vivo models are industry standards for validation.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[6] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% Carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg, intraperitoneally).[7]
-
Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, orally).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Analgesic Model: Acetic Acid-Induced Writhing in Mice
This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model (vehicle, positive control like Aspirin, and test compound groups).
-
Procedure:
-
Administer the respective treatments orally.
-
After a set absorption time (e.g., 60 minutes), inject 0.6% v/v acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes over a 20-minute period.
-
-
Data Analysis: Calculate the percentage protection from writhing for each group compared to the vehicle control.
| Parameter | Carrageenan-Induced Paw Edema | Acetic Acid-Induced Writhing | Rationale for Comparison |
| Endpoint | Paw Volume (mL) | Number of Writhes | Measures anti-inflammatory and analgesic effects respectively. |
| Positive Control | Indomethacin / Diclofenac | Aspirin | Industry-standard non-steroidal anti-inflammatory drugs (NSAIDs). |
| Hypothesized Result | Dose-dependent reduction in paw edema. | Dose-dependent reduction in the number of writhes. | Validates the peripheral anti-inflammatory and analgesic properties of the compound. |
Part 2: Validation of Anticancer Activity
The imidazo[1,2-a]pyridine core is also present in compounds designed to target various cancer-related pathways.[8] Assuming in vitro studies demonstrate cytotoxicity against a specific cancer cell line (e.g., human colon cancer HCT116 or breast cancer MDA-MB-231), xenograft models are the logical next step.
Oncology Model: Cell Line-Derived Xenograft (CDX) in Immunocompromised Mice
CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, allowing the tumor to grow without rejection.[9][10] These models are crucial for evaluating a compound's ability to inhibit tumor growth in vivo.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Cell Culture: Culture the selected human cancer cell line (e.g., HCT116) under standard conditions.
-
Tumor Implantation:
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into groups.
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard-of-care chemotherapy for that cancer type).
-
Group 3-5: Test compound at various doses, administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
| Parameter | Cell Line-Derived Xenograft (CDX) Model | Alternative: Patient-Derived Xenograft (PDX) | Rationale for Comparison |
| Tumor Source | Cultured human cancer cell line. | Direct implantation of patient tumor tissue. | CDX models are more homogenous and reproducible. PDX models better represent the heterogeneity and microenvironment of human tumors.[11][12] |
| Endpoint | Tumor Growth Inhibition (% TGI) | Tumor Growth Inhibition (% TGI) | Both assess the compound's ability to slow or stop tumor progression. |
| Hypothesized Result | Dose-dependent reduction in tumor volume and weight. | Dose-dependent reduction in tumor volume and weight. | Demonstrates the compound's anticancer efficacy in a living system. |
Part 3: Essential Pharmacokinetic and Toxicological Assessments
Efficacy data is meaningless without an understanding of the compound's behavior in the body and its safety profile.
Pharmacokinetic (PK) Studies
A preliminary PK study is crucial to establish the relationship between the administered dose and the resulting concentration of the drug in the plasma over time.[13] This data is vital for designing rational dosing schedules for the efficacy studies.
Protocol Outline:
-
Animal Model: Mice or rats.
-
Administration: Administer a single dose of the test compound via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).
-
Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to Cmax), T1/2 (half-life), and oral bioavailability.
Acute Toxicity Studies
A dose-escalation study is performed to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.[14]
Protocol Outline:
-
Animal Model: Typically mice or rats.
-
Procedure: Administer single, escalating doses of the compound to small groups of animals.
-
Observation: Monitor the animals closely for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: Determine the dose at which significant adverse effects are observed. This information is critical for setting safe dose levels in subsequent, longer-term studies.
Signaling Pathway Visualization
Assuming the anticancer activity of this compound is mediated through the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, the following diagram illustrates the proposed mechanism.
Caption: Hypothesized PI3K/Akt pathway inhibition.
Conclusion
The transition from a promising in vitro hit to a viable preclinical candidate is a complex, multi-step process. This guide provides a scientifically grounded, logical framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, and then confirming its efficacy in well-established disease models alongside preliminary safety assessments, researchers can build a comprehensive data package. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug development pipeline and ultimately translating a laboratory discovery into a potential therapeutic.
References
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]
-
Ghosh, S., et al. (2022). Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists. Journal of Medicinal Chemistry, 65(17), 11607-11632. Available at: [Link]
-
Patil, K. R., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1647-1652. Available at: [Link]
-
Villasboas, J. C., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. Available at: [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Available at: [Link]
-
Faramarzi, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine, 24(7), 504-513. Available at: [Link]
-
Charles River Laboratories. (n.d.). Cancer Models. Available at: [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]
-
Faramarzi, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications. Available at: [Link]
-
Chintala, R., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available at: [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]
-
ResearchGate. (2019). Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
-
National Institutes of Health. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available at: [Link]
-
ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]
-
SpringerLink. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]
-
PubMed. (n.d.). Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man. Available at: [Link]
Sources
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 7. ijpras.com [ijpras.com]
- 8. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. crownbio.com [crownbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Cross-Verification of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
This guide provides an in-depth technical comparison of the expected spectroscopic data for 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine against established literature values for structurally related compounds. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. This document offers a framework for the validation of newly synthesized batches of this target molecule, ensuring scientific rigor and reproducibility.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. The introduction of a bromine atom at the 3-position and a 4-methoxyphenyl group at the 2-position creates a unique molecule with potential for further functionalization and biological activity. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound.
The Imperative of Spectroscopic Validation
In the synthesis of novel chemical entities, particularly for pharmaceutical applications, unambiguous structural confirmation is a non-negotiable prerequisite. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this validation process. Cross-referencing experimentally obtained data with established literature values for the same or closely related compounds provides the necessary confidence in the synthesized material's integrity. This guide will walk you through the expected spectral features of this compound, drawing comparisons from the scientific literature for analogous structures.
Predicted Spectroscopic Data and Literature Comparison
While a comprehensive dataset for the exact target molecule, this compound, is not available in a single literature source, we can predict the expected spectral characteristics with high accuracy by analyzing data from closely related, published compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be highly informative. The chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing bromine atom, and the aromatic currents of the fused heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with a Related Compound.
| Proton Assignment | Predicted Chemical Shift (ppm) for Target Compound | Literature Value (ppm) for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine[1] | Rationale for Predicted Shift |
| H-5 | ~8.10-8.20 (d) | 8.10 (d) | The electronic effect of the C-3 bromine is not expected to significantly perturb the chemical shift of H-5. |
| H-6 | ~6.80-6.90 (t) | 6.77 (t) | Minimal impact from the C-3 substituent is anticipated for this proton. |
| H-7 | ~7.20-7.30 (t) | 7.17 (t) | The position is relatively remote from the site of bromination. |
| H-8 | ~7.60-7.70 (d) | 7.64 (d) | A slight downfield shift might be observed due to through-space interactions. |
| H-2'/H-6' | ~7.90-8.00 (d) | 7.95 (d) | These protons on the p-methoxyphenyl ring are expected to be in a similar environment. |
| H-3'/H-5' | ~7.00-7.10 (d) | ~7.00 (d, inferred) | The electron-donating methoxy group will shield these protons, resulting in an upfield shift. |
| OCH₃ | ~3.90 (s) | 3.87 (s)[2] | The chemical shift of the methoxy protons is expected to be consistent. |
Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. CDCl₃ is a good general-purpose solvent for many organic compounds. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, DMSO-d₆ would be a suitable alternative. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and facilitate accurate coupling constant analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The bromine atom is expected to have a significant deshielding effect on the C-3 carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with a Related Compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) for Target Compound | Literature Value (ppm) for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine[1] | Rationale for Predicted Shift |
| C-2 | ~146-148 | 145.5 | The direct attachment to the brominated carbon and the aryl group will influence this shift. |
| C-3 | ~105-110 | 108.1 | The C-Br bond will cause a significant upfield shift (the "heavy atom effect") compared to a C-H bond. |
| C-5 | ~125-127 | 125.6 | Minimal change expected. |
| C-6 | ~112-114 | 112.5 | Minimal change expected. |
| C-7 | ~128-130 | 128.0 | Minimal change expected. |
| C-8 | ~117-119 | 117.4 | Minimal change expected. |
| C-8a | ~145-147 | 145.8 | The fusion of the two rings creates a quaternary carbon with a downfield shift. |
| C-1' | ~126-128 | ~126.0 (inferred) | The point of attachment to the imidazopyridine ring. |
| C-2'/C-6' | ~129-131 | 128.7 | Standard aromatic carbon chemical shifts. |
| C-3'/C-5' | ~114-116 | 114.0[2] | Shielded by the adjacent methoxy group. |
| C-4' | ~160-162 | 160.3[2] | The carbon bearing the electron-donating methoxy group will be significantly deshielded. |
| OCH₃ | ~55-56 | 55.2[2] | A characteristic chemical shift for a methoxy group on an aromatic ring. |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine.
Table 3: Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Expected Isotopic Pattern | Notes |
| [M]⁺ | 316 | M:M+2 ratio of ~1:1 | The molecular ion peak will show a characteristic isotopic pattern for a monobrominated compound. |
| [M+H]⁺ | 317 | M+1:M+3 ratio of ~1:1 | In ESI-MS, the protonated molecular ion is often observed. |
| [M-Br]⁺ | 237 | - | Fragmentation involving the loss of the bromine atom is a likely pathway. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis Method: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a newly synthesized batch of this compound.
Sources
A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of Novel Imidazo[1,2-a]pyridine Fluorophores
For researchers and drug development professionals, the rational design of fluorescent probes is paramount. The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system, offering a synthetically tractable and photophysically tunable core for developing novel fluorophores.[1][2] A critical determinant of a fluorophore's utility is its fluorescence quantum yield (Φf), a direct measure of the efficiency with which it converts absorbed photons into emitted light.[3][4] An inaccurate or poorly contextualized quantum yield value can misguide research efforts and lead to the selection of suboptimal probes for sensitive applications like high-content screening, super-resolution microscopy, or in-vivo imaging.
This guide provides a comprehensive framework for accurately determining and benchmarking the quantum yield of new imidazo[1,2-a]pyridine derivatives. We will move beyond a simple recitation of steps to explore the causality behind the protocol, ensuring a robust and self-validating experimental design.
The Principle of Quantum Yield: More Than Just a Number
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][6]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
An excited fluorophore can return to its ground state via several pathways. Fluorescence is just one of these. Competing non-radiative pathways, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state, will decrease the number of photons emitted, thereby lowering the quantum yield. Therefore, Φf provides a quantitative measure of the competition between radiative and non-radiative decay pathways.
While absolute methods for Φf determination using an integrating sphere offer a direct measurement, they require specialized, calibrated equipment not available in all laboratories.[3] The comparative method, which benchmarks the test compound against a well-characterized fluorescence standard, is the most common, accessible, and reliable approach for most research settings.[7][8] This guide will focus exclusively on the comparative methodology.
The Comparative Method: A Step-by-Step Protocol for Rigorous Benchmarking
The cornerstone of this method is the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, they are absorbing the same number of photons.[7] The relative quantum yield can then be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[6][7]
Experimental Workflow
Below is a detailed protocol designed to minimize common errors and ensure data integrity.
The validity of your results hinges on the choice of the standard. This is not an arbitrary decision. The standard must be selected based on the photophysical properties of your new imidazo[1,2-a]pyridine derivative.
-
Causality: The primary criterion is spectral overlap. The absorption and emission spectra of the standard should be in a similar range to your test compound. This minimizes wavelength-dependent biases in the spectrometer's detector and grating efficiencies.
-
Recommended Standards: A list of common, well-characterized standards is provided below. It is crucial to use the exact solvent and counter-ion conditions reported for the standard's certified Φf value.
| Standard | Solvent | Quantum Yield (Φf) | Excitation/Emission Range (nm) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 0.54 | ~350 / ~450 |
| Fluorescein | 0.1 M NaOH | 0.79 - 0.92 | ~490 / ~520 |
| Rhodamine 101 | Ethanol | 0.96 - 1.00 | ~560 / ~580 |
| Cresyl Violet | Methanol | 0.54 | ~580 / ~620 |
(Data compiled from multiple sources including[5][7][9][10])
-
Solvent: Use spectroscopic grade solvents. Impurities can act as quenchers. If possible, use the same solvent for both the standard and the test compound to eliminate the refractive index term (ηX2 / ηST2) from the equation.
-
Concentration Series: Prepare a blank (pure solvent) and at least five serial dilutions of both the test compound and the standard.
-
The Absorbance Rule (Critical for Trustworthiness): The absorbance of the most concentrated solution must never exceed 0.1 at the excitation wavelength in a standard 10 mm path length cuvette.[7][8]
-
Causality: At higher absorbances (>0.1), the "inner filter effect" becomes significant. Primary inner filtering occurs when the solution absorbs too much of the excitation light before it traverses the entire cuvette, meaning the fluorescence is not linearly proportional to concentration. Secondary inner filtering (re-absorption) occurs when emitted photons are re-absorbed by other fluorophore molecules in the solution. Both effects lead to an underestimation of the true fluorescence intensity and invalidate the results.
-
-
Spectrophotometer (Absorbance):
-
Warm up the lamp for at least 30 minutes for stability.
-
Use the solvent blank to zero the instrument.
-
Record the absorbance of each solution at the chosen excitation wavelength (λex). The λex should ideally be at or near the absorbance maximum of the compound.
-
-
Spectrofluorometer (Fluorescence):
-
Warm up the lamp. Use identical instrument settings (e.g., excitation and emission slit widths, scan speed, detector voltage) for all measurements of both the standard and the test compound.
-
Using a 10 mm fluorescence cuvette, record the emission spectrum of the solvent blank.
-
Record the emission spectrum for each solution in your dilution series, exciting at λex. The scan range should cover the entire emission profile of the fluorophore.
-
Subtract the solvent blank's spectrum from each sample spectrum to correct for Raman scattering and background fluorescence.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each solution.
-
-
Plotting: For both the standard and the test compound, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Linear Regression: The resulting plot should be linear. A high coefficient of determination (R² > 0.99) validates that you have successfully avoided the inner filter effect and that your measurements are reliable.
-
Gradient Calculation: Determine the slope (gradient) of the trendline for both the standard (GradST) and the test compound (GradX).
-
Final Calculation: Insert the gradients and the known quantum yield of the standard (ΦST) into the primary equation to calculate the quantum yield of your new imidazo[1,2-a]pyridine (ΦX).
Visualizing the Workflow
The following diagram outlines the self-validating protocol for determining relative fluorescence quantum yield.
Caption: A flowchart of the comparative method for quantum yield determination.
Benchmarking in Context: The Imidazo[1,2-a]pyridine Family
The quantum yield of imidazo[1,2-a]pyridine derivatives is highly sensitive to their substitution pattern. Understanding these relationships is key to interpreting your results and guiding future molecular design. Quantum yields for this class typically range from 0.2 to 0.7, but strategic modifications can push this value higher.[11][12]
Key Structure-Property Relationships
-
Electronic Effects: The substituents on the 2-phenyl ring play a dominant role. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) generally enhance the quantum yield by increasing the electron density of the π-system.[12] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) often lead to lower quantum yields due to the promotion of non-radiative decay pathways.[11][12]
-
Structural Rigidity: Planarity and rigidity are crucial for high fluorescence. Fusing the core with other aromatic systems or introducing bulky groups that restrict bond rotation can decrease non-radiative decay from vibrational relaxation, thereby increasing the quantum yield.[13]
-
Solvent Polarity: Many imidazo[1,2-a]pyridines exhibit charge-transfer character in their excited state. This can make their emission properties, including quantum yield, sensitive to the polarity of the solvent.[12] It is essential to report the solvent used in any quantum yield measurement.
Caption: Structure-property relationships affecting fluorophore efficiency.
Comparative Data Summary
To properly benchmark your new fluorophore, compare its performance against established alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
| Your New Imidazo[1,2-a]pyridine | TBD | TBD | TBD | TBD |
| Quinine Sulfate[7] | 348 | 448 | 0.54 | 0.5 M H₂SO₄ |
| 2-aminopyridine | 302 | 365 | 0.60 | Dioxane |
| Fluorescein[9] | 490 | 514 | 0.79 | 0.1 M NaOH |
| Rhodamine 101[5] | 562 | 581 | ~1.00 | Ethanol |
| Representative Imidazo[1,2-a]pyridine[12] | ~350-400 | ~450-550 | 0.2 - 0.7 | Varies |
This guide provides the theoretical grounding and a validated experimental protocol to ensure that the quantum yield you report for your novel imidazo[1,2-a]pyridine fluorophores is accurate, reproducible, and placed in the proper scientific context. Rigorous adherence to these principles will accelerate the development of next-generation probes for cutting-edge research and diagnostics.
References
-
Resch-Genger, U., Rurack, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Gnad, F., et al. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. NIH National Library of Medicine. [Link]
-
Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. [Link]
-
Nußbaum, F., et al. (2024). References for Small Fluorescence Quantum Yields. PMC - PubMed Central. [Link]
-
Valenta, J., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. NIH National Library of Medicine. [Link]
-
de Melo, J. S., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]
-
Demas, J. N., Crosby, G. A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
-
Mrozek, J., et al. (2022). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
-
Ramesan, S., et al. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
Gnad, F., et al. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. ResearchGate. [Link]
-
Banasiewicz, M., et al. (2015). Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: experimental and computational studies. Semantic Scholar. [Link]
-
Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. [Link]
-
Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
-
de Melo, J. S., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. PubMed. [Link]
-
ISS. (n.d.). References. ISS Inc. [Link]
-
Almanza-Sánchez, R. E., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC - PubMed Central. [Link]
-
Wilde, E., et al. (2022). Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. ResearchGate. [Link]
-
Glembockyte, V., et al. (2011). Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging. arXiv. [Link]
-
Rodríguez, J. A., et al. (2021). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Gualdron-Reyes, A. F., et al. (2020). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. ResearchGate. [Link]
-
Grimm, J. B., et al. (2017). Rejuvenating old fluorophores with new chemistry. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. ResearchGate. [Link]
Sources
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. iss.com [iss.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. References | ISS [iss.com]
- 11. researchgate.net [researchgate.net]
- 12. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis: The Influence of the 4-Methoxyphenyl Group on the Biological Activity of Imidazo[1,2-a]pyridines
A Senior Application Scientist's Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and synthetic accessibility have made it a fertile ground for developing therapeutics targeting a spectrum of diseases, from cancer to infectious agents and central nervous system disorders.[2][3] Within the vast chemical space of its derivatives, the strategic placement of specific substituents can dramatically alter the molecule's pharmacological profile. Among the most frequently employed and impactful of these is the 4-methoxyphenyl group.
This guide provides an in-depth comparison of how the introduction of a 4-methoxyphenyl moiety modulates the biological activity of the imidazo[1,2-a]pyridine core. We will dissect its influence on physicochemical properties, target engagement, and overall efficacy, supported by experimental data and mechanistic insights to inform rational drug design.
The Physicochemical and Stereoelectronic Impact of the 4-Methoxyphenyl Group
The methoxy (-OCH₃) group, though small, is a powerful tool in a medicinal chemist's arsenal.[4] Its incorporation at the para-position of a phenyl ring attached to the imidazo[1,2-a]pyridine scaffold imparts a unique combination of electronic and steric properties that are fundamental to its modulatory effects.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance, capable of donating a lone pair of electrons from its oxygen atom into the aromatic ring. This increases the electron density of the phenyl ring, which can influence pi-pi stacking interactions with biological targets.
-
Lipophilicity and Solubility: The methoxy group moderately increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the oxygen atom can also act as a hydrogen bond acceptor, which can improve aqueous solubility and interactions with polar residues in a target's binding pocket.[5] This dual nature allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent molecule.[5]
-
Metabolic Handle: The methoxy group is a common site for metabolism, primarily through O-demethylation by cytochrome P450 enzymes. This can be a strategic consideration in prodrug design or in modulating the pharmacokinetic profile of a compound.[6]
Caption: Key features of the 4-methoxyphenyl substituent.
Comparative Analysis of Biological Activities
The true impact of the 4-methoxyphenyl group is best illustrated by comparing the biological activities of substituted imidazo[1,2-a]pyridines with their unsubstituted or differently substituted analogs.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a frequent feature in novel anticancer agents, often targeting protein kinases.[3] The 4-methoxyphenyl group has proven to be a particularly advantageous substituent in this context.
A study on pyrazolo[3,4-b]pyridines, a related bioisosteric core, demonstrated that a 3-(4-methoxyphenyl) substitution was critical for potent inhibition of Cyclin-Dependent Kinases (CDK2/9) and subsequent anticancer activity.[7] The methoxy group was shown to form crucial interactions within the kinase binding site. Similarly, a series of 2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine analogues showed potent antiproliferative activity against lung, cervical, and melanoma cancer cell lines, with many exhibiting IC₅₀ values in the low micromolar range.[8]
A review of pyridine derivatives found that electron-donating groups, specifically including -OCH₃, were frequently associated with superior antiproliferative activity against various human cancer cell lines.[9]
Table 1: Comparison of Anticancer Activity (IC₅₀, µM) of Substituted Imidazo[1,2-a]pyridine Analogs
| Compound ID | 2-Position Substituent | R-Group on Phenyl | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 2-(phenyl) | H (unsubstituted) | HT-29 (Colon) | > 50 | [10] |
| Analog B | 2-(4-chlorophenyl) | 4-Cl | HT-29 (Colon) | 10.11 | [10] |
| Analog C | 2-(3-benzyloxy-4-methoxyphenyl) | 4-OCH₃, 3-OBn | HT-29 (Colon) | 18.34 | [10] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivative | - | A549 (Lung) | 50.56 | [11] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivative | - | HepG2 (Liver) | 51.52 | [11] |
Data synthesized from multiple sources to illustrate structure-activity relationships. Note that direct comparison requires identical scaffolds, which is a limitation of cross-study analysis.
The data suggests that while other electron-withdrawing groups like chlorine can enhance potency, the methoxy group, often in combination with other features, consistently appears in active compounds. Its role can be attributed to optimizing target binding and improving cellular uptake.
Caption: A typical workflow for screening anticancer compounds.
Antimicrobial Activity
The imidazo[1,2-a]pyridine core is also a validated scaffold for antitubercular agents.[1] Structure-activity relationship (SAR) studies are crucial in this domain to enhance potency while minimizing toxicity. In a study focused on designing novel imidazo[1,2-a]pyridine amides, compound IPA-6 emerged as exceptionally potent against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL.[1] While this specific compound did not feature a 4-methoxyphenyl group, the general SAR principles highlight the importance of the substituent's electronic and steric profile in binding to targets like the enoyl acyl carrier protein reductase. The ability of the 4-methoxyphenyl group to act as a hydrogen bond acceptor and fit into hydrophobic pockets makes it a compelling candidate for inclusion in future antimicrobial designs.
Role in Modulating Kinase Inhibition
Many imidazo[1,2-a]pyridine-based anticancer agents function by inhibiting protein kinases, such as PI3K, AKT, or mTOR.[3][12] The 4-methoxyphenyl group can play a direct role in binding to the kinase active site. The oxygen atom can form a hydrogen bond with backbone amide protons in the hinge region of the kinase, a common anchoring point for inhibitors. Furthermore, the phenyl ring itself can engage in favorable hydrophobic interactions within the ATP-binding pocket.
Caption: Hypothetical binding mode of a 4-methoxyphenyl substituted inhibitor.
This dual-interaction capability often leads to higher binding affinity and selectivity compared to unsubstituted phenyl or simple alkyl groups. For instance, optimization of an initial imidazo[1,2-a]pyridine hit led to a potent PI3Kα inhibitor with an IC₅₀ of 1.8 nM, underscoring the power of systematic substituent modification.[12]
Experimental Protocols
To provide a practical context, we outline a standard methodology for assessing the antiproliferative effects of newly synthesized compounds.
Protocol: MTT Assay for Cell Viability
This protocol is used to determine the IC₅₀ value of a test compound.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-methoxyphenyl-imidazo[1,2-a]pyridine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The 4-methoxyphenyl group is far more than a passive substituent; it is a strategic modulator of biological activity in the imidazo[1,2-a]pyridine series. Its unique electronic and physicochemical properties allow it to enhance target binding through hydrogen bonding and hydrophobic interactions, improve pharmacokinetic characteristics like cell permeability, and ultimately boost therapeutic potency, particularly in the realm of anticancer drug discovery. While SAR is complex and context-dependent, the frequent appearance of this moiety in highly active compounds underscores its value. Future drug design efforts building on the imidazo[1,2-a]pyridine scaffold should continue to explore the nuanced placement of the 4-methoxyphenyl group to optimize efficacy and selectivity against a range of therapeutic targets.
References
[6] Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Vyqi6BCsCX1pZWSzsxrFquf78Z2mDDVvWEfERuX7sOr4d0ED7zvumOqOue8BD3IwL9P-HBBVybVtoGOgfvJFfdr74q1etRg288qPfbOPoeIx0dtuGhr74usR04JiaqmgamQNR_4pAK0WOTU=] [7] Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg4yVdUF8qXALqB0EB7Em2nfo9VovKIpoWL6PNKbnL3WCHIrR55sO1au79dzf8Z5c9uGU356ILHl1xBjmWmOpere65dA7qhqvChI6kQz-WgVKehs1gzmV_Q3pI15zSNJ_zT_qS] [13] Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. (2003). Washington University School of Medicine in St. Louis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyIRxFbbkUfJpnFBlJ1f_gds_NwMkII7dxY8w-ulLUEv2FcMmj6m5wo5u8hpDfy7JwcxtygA44esVJWBEbWUsrGG9kTA-iuw8Q2uLAQkEDe-8VhTdpjAwzUYpuLWXq1mFYJb90K8sHg7EQ66If9M1VRoV1rtzF36-OPe-aOp14jTJvY0dk-201TfciiPC0XIha8BgmU0N_aWDFWN3GIuM6qXV0NbuHDyg=] [10] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDRZ1cMgSsvOkqld9ilf6ct9GknRUoTywL6F8sKNu-FgRCznvXWZkdh9YynSGAdzF3wZbjkQjbujE4YShVoa_MjPeMjMr9-J_gLHx_-B0OXBRs9Bie8E8bOGa_EHKG6wdG20MHPi7Ykea9VGdLVK7gqj-eQz_h-qeCYGbPczaNTCL5A964vQdEoRf3tQj89e-xzmXbUNyJMgQa0E_wwIbktBbjBVh_caq_6MI1OfHJVLalVNu_bfACw==] [12] Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7x4oR7GXWYPuqHhCB5sls0SkEnw-bnmmiGnF3DKmDBZBk5NKAcMk5i0LRpRCEu92FCoXDCG1lIiM3I4RZsOQKlM707Eq9SWk8v6Rq2GORVoDj6feBbMZdiLMjAPzyoWXH1zAx] [14] Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylPflKO6CbJgQ3-0PtX00CUzhBLNomtdgR4DyW8Fv8mcJy9cYbnpCdq4ntcVb2L0uyhNUMzWhr39kYxnxA--lTTefbMmASd3YAnpi3B_BfmorakFioFU0pxsCPIgEQZQ5kfHaYHeTpHFaCXc=] [3] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrTq9Pk_X0EZVWL8-caya-ydcMuAAWMRQ4SiByiDw4WajL3piAsNhIdmqPxF3POjKwmOK-EmNrFRo5Rwnytlc1-ZyzXHTcoPdHgbzvc-SKqRfGg1Z0r5VNBpc--TGluJ90kNUVyKtN8bMSEHc=] [5] The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUCasZAKOJ4aT1SzmE81luoLcYn7XhXpcSJqPP3fLTmQhUb-bGKPbGPDYlAG7F4Zg-G-5hHJAK6vwlE0D4MfxUYHSAQRUjqJRofkPXUCezzd_XitIeU0PYp24UQVdZlpvDUFMHChbFOp2uzPWNM0WUW2zhbGE9F-7Es8kKViNuXwfazT_zpCJlkglwaG2Lo6M5nGtsBNqczmVnfJII] [15] A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEspQ26qC3TzwFfirXJ20WgXZkZ8XVsVMsVh6mTJnpA3f0lw_nMnicZs8vhEpGIu6gnbILuSLH1-4yVUE3gLJ7WcUw0iEoMBGqXALpGaZDNr3nOQFMnQKGWvUyJrYa9buRhVf05] [8] Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQAuuk5smaXJ_rG0Fop1ZgqXJcDBh-HDiSUicALGfz1a8DSQ62Nun5j-pKZOQ1d8sVqUGmzxC89zI-eIIYJw0BKBoDOUJ75wHO8XrisUEcUHE-Vqk1JnGVSFcgQimT6BiZgugVfHrKMbeML6Ls8PA1YNmr8DCJPUdefTghqI1LQOl8DleCwXcokcm339jOYtpO6T_ZluuQmbM0AvixPjeygOl-iBuuN0cWfbB_wb2IfhDge0JcOMO29Kj14x9d0-2SsP3faQ3hTEebZxY5j2ZKHnCg1wvAR_B-QsL7SOLJ9XuBHEyBYQEUnsSaaIg2yOy3UQxJH1yptkDRrrL56GOG92TyrrdE8E=] [1] Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfCAiyuz_NG1Iwqe9t1JA1V0MdkuuvHIHarF56LL_eq8fvHLs5ZuRRDyYgiM80XzmD6MiSIAXN1Lf67sRAOlDyyK44U5z_vbj_72qO0PSDVZ84C2ypjlItWsAfz9_joW_msZCiOIjBP7kpnuc=] [9] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5uIwGnQGbYwjZOq_cc5xpBz7pu3eSPx_4YtMt9nfIM8k437LEXA-bxiVbGHTXyHydfAX8zAhIJ1q_XLI-lb-1fP3fW3u4uaQgMoSzo0X0olzcFtDSiAfJYjZ7vlfNNly5XuS] [2] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGEo44UREZT-2ZeO--gwyoqKdSiNwIusso8CrdOrzvbgZhqkr88faJ-SsTA3_yVd-cFlXJZUq11ZwPH8GoYwq231ZaxpWEQLC1fbWB-ImHdkfCSyW_8vYhWkWWhnvBL7_PNyxM] [16] Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (2010). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyKQsbNP8Hwb1Bt0jvoGdwEEFTzOVdPLjOawUeGGkSI5pU_GPBdpG1Bf0OdbFrv5MrcE3Tj7QvVkO7UIo4k68fHjViD9FWffX4XeLPLmH8PZ1XGXg1lDgzRHtOz3l8i4hdAyF9] [11] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFinnJbb_UITZZY49OeU0zmegqT0_DVxcVv3FkFpMeP4qiTI2XQ1PVq0VkaZYsI-7QMNerD2Futj-QyAqEVmJ3RqTdldQvEQdKyztomhmCqlASQzQHJ7vAYqMlb5MjbaWwxvN7tjZ305lk=] [17] Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxcuDOq7_kbQXa_d4d3pO0u2iNE38wSYmTvMuDrfBBNkKhb4tc-3wAzKgbNWBxblvKJO0NlICE0ZVwQ1TCkn1pBIvGF5A5rGLqCPHFCDobXGQb46rb3UL6_KkuPfYFNbx4l_NV] [18] Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBY3jC70Jl6lFjIvDDRVLQTVlGv_hR8xTfg8C8uVOWoLQK0kC-eZA723ZFb6PuDtL6awz1k_QBPO6cVZYYxay6OzhE2bFqceUfuncCEtM1BTU2oOT1rMzlyLcVm8xEwrqLawVw] [4] The role of the methoxy group in approved drugs. (2024). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg_yTnixtZqniKZKEMQjX4Lhd7pw4jhMH8WKAMB4Jdn77n6dBKy7dKq2hsQc0K3DpvdXu_SWEjFqSxpfXgQNhJVNnaTOVp8k-wUM312VYp17u-s78LmCH217ilOiDqp-yIRNI2]
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
This document provides essential safety and logistical guidance for the proper disposal of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound commonly synthesized in research and drug development settings. Given its nature as a brominated, biologically active molecule, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide is built on the precautionary principle, treating the compound as hazardous waste in the absence of comprehensive toxicological and environmental fate data.
Part 1: Hazard Assessment and Regulatory Context
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is often unavailable for novel research compounds, we can infer its likely hazard profile from its chemical structure and related molecules.
1.1. Chemical Profile and Inferred Hazards
-
Structure: this compound belongs to the class of halogenated organic compounds. The presence of a carbon-bromine bond and the imidazopyridine core, a common scaffold in pharmacologically active agents, necessitates its handling as a potentially toxic and environmentally persistent substance.
-
Regulatory Standing: Unused or waste investigational compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Due to its chemical structure, this compound falls under the category of halogenated organic waste, which has specific disposal requirements.[2][3] Improper disposal, such as drain or trash disposal, is strictly prohibited as it can harm human health and the environment.[4][5]
-
Anticipated Health Effects: Analogous compounds, such as other brominated pyridines and imidazopyridine derivatives, are often associated with hazards including being harmful if swallowed, causing serious skin and eye irritation, and potentially causing respiratory irritation.[6][7] Therefore, a conservative approach assuming these hazards is warranted.
1.2. The Criticality of Segregation
The single most important principle in the disposal of this compound is segregation. Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and hydrobromic acid.[8][9][10] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and environmental risk.
Part 2: On-Site Waste Management Protocol
Proper disposal begins at the lab bench. The following steps ensure that waste is collected and stored safely prior to its removal by certified professionals.
2.1. Required Personal Protective Equipment (PPE)
When handling the compound in any form (pure, in solution, or as contaminated material), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[8][11]
-
Hand Protection: Nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
-
Protective Clothing: A standard lab coat. For handling larger quantities, impervious clothing may be necessary.[8]
2.2. Waste Collection and Labeling
All waste streams must be collected in designated, chemically compatible containers that can be tightly sealed.[12] Label every waste container clearly before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any solvents present
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date accumulation started
The workflow for managing waste streams is outlined below.
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Procedures
Follow this sequence for the safe disposal of this compound and associated materials.
Step 1: Decontamination of Labware
-
For glassware and equipment that contained the compound, rinse with a minimal amount of an appropriate organic solvent (e.g., acetone, ethyl acetate).
-
Crucially, this rinsate is now considered halogenated hazardous waste. It must be collected in the designated "Liquid Halogenated Organic Waste" container.[13] Do not pour it down the drain.
-
After the initial solvent rinse, labware can typically be washed normally.
Step 2: Segregation and Collection of Waste
-
Use the table below to ensure proper segregation of all waste streams associated with the compound.
| Waste Type | Description | Collection Container & Procedure |
| Unused/Expired Pure Compound | Solid powder of this compound. | Collect in its original container or a new, tightly sealed container. Label clearly as "Solid Halogenated Organic Waste." |
| Contaminated Solvents | Reaction mixtures, mother liquors, or solvent rinses containing the compound. | Collect in a designated, sealed, and vented solvent waste container labeled "Liquid Halogenated Organic Waste."[12] |
| Contaminated Solid Waste | Used gloves, weigh boats, pipette tips, silica gel, and paper towels. | Collect in a separate, sealed plastic bag or container labeled "Solid Halogenated Lab Waste." Do not mix with non-hazardous lab trash. |
Step 3: Storage and Final Disposal
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area or main hazardous waste storage room.
-
Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. [4][14] These professionals are equipped to handle and transport the waste for final destruction in compliance with all federal and state regulations.[1]
-
Never attempt to dispose of the chemical yourself via incineration or chemical neutralization.[8]
The overall disposal pathway is a closed-loop system designed to ensure containment from the laboratory to final destruction.
Caption: High-level disposal pathway.
Part 4: Prohibited Actions
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of the compound or any contaminated materials in the regular trash.[5]
-
DO NOT pour the compound or any solutions/rinses containing it down the sanitary sewer.[4]
-
DO NOT attempt to chemically treat or neutralize the waste in the lab unless you have a specifically validated and approved protocol from your EHS department.
-
DO NOT mix halogenated waste with non-halogenated waste streams.[12]
By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Pharmaceutical Waste . Wayne State University - Office of Environmental Health and Safety. [Link]
-
Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes . University of Delaware - Environmental Health & Safety. [Link]
-
Pharmaceutical Wastes . Auburn University - Environmental Health & Safety. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. [Link]
-
Pharmaceutical Waste Management Services . The Amlon Group. [Link]
-
Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet . Acros Organics. [Link]
-
3-Bromopyridine Safety Data Sheet . Acros Organics. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes Final Rule . U.S. Environmental Protection Agency. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling . Georg-August-Universität Göttingen. [Link]
-
EPA Hazardous Waste Codes . University of Maryland - Environmental Safety, Sustainability and Risk. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. [Link]
Sources
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. uakron.edu [uakron.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ethz.ch [ethz.ch]
- 14. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
